B1579779 L-PHENYLALANINE-N-T-BOC (15N)

L-PHENYLALANINE-N-T-BOC (15N)

Cat. No.: B1579779
M. Wt: 266.30
Attention: For research use only. Not for human or veterinary use.
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Description

L-PHENYLALANINE-N-T-BOC (15N) is a useful research compound. Molecular weight is 266.30. The purity is usually 98%.
BenchChem offers high-quality L-PHENYLALANINE-N-T-BOC (15N) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-PHENYLALANINE-N-T-BOC (15N) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Weight

266.30

Purity

98%

Origin of Product

United States

Foundational & Exploratory

what is L-PHENYLALANINE-N-T-BOC (15N) used for

Technical Master File: L-PHENYLALANINE-N-T-BOC ( N)

Executive Summary

L-Phenylalanine-N-t-Boc (


N)Solid-Phase Peptide Synthesis (SPPS)Nuclear Magnetic Resonance (NMR)tert-butyloxycarbonyl (Boc)Nitrogen-15 (

N)

Unlike standard amino acids, this reagent is a high-value "probe" molecule. It is strategically incorporated into peptide sequences to serve as a site-specific sensor for backbone dynamics, ligand binding, and conformational changes. Its Boc-protection profile makes it uniquely suitable for synthesizing "difficult" hydrophobic peptides—such as amyloidogenic sequences or transmembrane domains—where the harsh acidic deprotection conditions of Boc chemistry are required to disrupt inter-chain aggregation, a capability often lacking in Fmoc chemistry.[]

Chemical Architecture & Specifications

This molecule consists of L-Phenylalanine protected at the

234



Table 1: Physicochemical Specifications
PropertySpecification
Chemical Name N-(tert-Butoxycarbonyl)-L-phenylalanine-[

N]
Abbreviation Boc-Phe(

N)-OH
CAS Number (Unlabeled) 13734-34-4
CAS Number (Labeled) Refer to specific isotope supplier (e.g., NLM-1905)
Molecular Formula

Molecular Weight ~266.3 g/mol (approx. +1 Da vs unlabeled)
Isotopic Enrichment

N
Solubility Soluble in DCM, DMF, NMP, Methanol
Melting Point 85–87 °C
Appearance White crystalline powder
Protecting Group Lability Acid-labile (Removed by TFA)

Core Application I: Site-Specific Isotope Labeling in Boc-SPPS

The "Aggregation-Breaking" Advantage

While Fmoc chemistry is the standard for routine synthesis, Boc chemistry remains the gold standard for hydrophobic and aggregation-prone peptides (e.g., Amyloid-


L-Phenylalanine-N-t-Boc (


N)

5
Workflow Visualization: Boc-SPPS Cycle

The following diagram illustrates the specific cycle for incorporating this labeled residue. Note the critical "Neutralization" step, which is unique to Boc chemistry.

BocSPPScluster_0Critical Isotope Incorporation StepResinPeptide-Resin(Amine Salt)NeutralizeNeutralization(DIEA/DCM)Resin->Neutralize 1. Base WashFreeAmineFree Amine(Peptide-NH2)Neutralize->FreeAmine Generates NucleophileCouplingCoupling Step(Boc-Phe(15N)-OH + Activator)FreeAmine->Coupling 2. Add Labeled AAProtectedBoc-Phe(15N)-PeptideCoupling->Protected Amide Bond FormedDeprotectDeprotection(TFA/DCM)Protected->Deprotect 3. Remove BocDeprotect->Resin Cycle Repeats

Figure 1: The Boc-SPPS cycle emphasizing the incorporation of the

Core Application II: NMR Spectroscopy & Structural Biology

The

Mechanism of Action[1]
  • Isotope Editing: In a complex mixture (e.g., a peptide bound to a large receptor), standard

    
    H NMR is crowded and uninterpretable. By using 
    
    
    HSQC (Heteronuclear Single Quantum Coherence)
    spectroscopy, researchers can filter out all signals except those attached to the
    
    
    N label [2].
  • Dynamics & Relaxation: The relaxation rates (

    
    ) of the 
    
    
    N nucleus quantify the mobility of the Phenylalanine side chain. This is crucial for determining if the Phe residue is buried in a protein core (rigid) or exposed to solvent (mobile).
  • Ligand Mapping (SAR): In drug discovery, if a drug candidate binds near the Phenylalanine residue, the

    
    N chemical shift will change (perturbation). This confirms the binding site.
    
Table 2: NMR Experiments Enabled by N-Phe
ExperimentData ObtainedApplication
1D

N-Edited

H
Filtered Proton SignalVerifying peptide presence in complex bio-fluids.
2D

H-

N HSQC
Chemical Shift Correlation"Fingerprint" of the residue; detects binding events.

N NOESY-HSQC
Spatial ProximityDetermining 3D structure (distance to nearby protons).
Redfield Relaxation Backbone DynamicsAssessing entropy and flexibility of the peptide chain.

Detailed Experimental Protocols

Protocol A: Cost-Efficient Coupling of Boc-Phe( N)-OH

Rationale: Labeled amino acids are expensive. Standard protocols use 3–5x excess, which is wasteful. This "High-Efficiency" protocol uses stoichiometric precision and superior coupling reagents (HATU) to maximize incorporation with only 1.1x excess [3].

Reagents:

  • Boc-Phe(

    
    N)-OH
    
  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HOAt (1-Hydroxy-7-azabenzotriazole)

  • DIEA (N,N-Diisopropylethylamine)

  • DMF (Anhydrous)

Step-by-Step:

  • Resin Preparation: Ensure the resin-bound peptide is deprotected (Boc removed) and neutralized .[6] Wash resin 3x with DMF.

  • Activation Cocktail:

    • Dissolve 1.1 equivalents (relative to resin loading) of Boc-Phe(

      
      N)-OH in minimum DMF.
      
    • Add 1.1 equivalents of HATU.

    • Add 1.1 equivalents of HOAt (optional, reduces racemization).

    • Add 2.2 equivalents of DIEA.

    • Note: Pre-activate for only 30–60 seconds. Longer activation can lead to guanidinium formation.

  • Coupling: Add the activated solution to the resin immediately.

  • Incubation: Shake at room temperature for 2–4 hours (longer than standard 1h to ensure completion with low excess).

  • Monitoring: Perform a Kaiser Test (ninhydrin).[7] If the beads remain blue (incomplete), do NOT add more labeled AA. Instead, recouple with a small amount of unlabeled Boc-Phe or perform a "double coupling" with fresh HATU/DIEA (without adding more AA) to force the reaction.

  • Capping: Once coupled, cap any unreacted amines with Acetic Anhydride to prevent deletion sequences.

Protocol B: Boc Deprotection (TFA Cleavage)

Rationale: The Boc group is acid-labile. The

Reagents:

  • TFA (Trifluoroacetic acid)[6]

  • DCM (Dichloromethane)

  • Scavengers: Anisole or m-Cresol (Critical for Phenylalanine containing peptides).

Step-by-Step:

  • Pre-wash: Wash resin with 50% TFA/DCM for 1 minute to remove residual DMF.

  • Reaction: Treat resin with 50% TFA / 50% DCM (v/v) containing 5% m-Cresol .

    • Note: The m-Cresol protects the aromatic ring of the

      
      N-Phe from tert-butyl cations generated during deprotection.
      
  • Time: Incubate for 20–30 minutes.

  • Wash: Drain and wash rapidly with DCM (3x) followed by MeOH (1x) to shrink resin, then DCM (3x).

  • Neutralization: Immediately treat with 5% DIEA/DCM to neutralize the amine salt before the next coupling.

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Kay, L. E., Keifer, P., & Saarinen, T. (1992). Pure absorption gradient enhanced heteronuclear single quantum correlation spectroscopy with improved sensitivity. Journal of the American Chemical Society, 114(26), 10663–10665. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[2] Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research, 40(3-4), 180–193. Link

  • Cambridge Isotope Laboratories. (n.d.). L-Phenylalanine-N-t-Boc (15N, 98%).[8] Product NLM-1905. Link

The Strategic Use of 15N-Labeled Amino Acids in Modern Proteomics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the transition from static protein cataloging to dynamic systems biology, stable isotope labeling has emerged as the gold standard for quantification. While isobaric tagging (TMT/iTRAQ) offers throughput, 15N-labeled amino acids —specifically via SILAC (Stable Isotope Labeling by Amino acids in Cell culture) and its high-resolution variants like NeuCode —provide unparalleled quantitative accuracy.

This guide moves beyond basic definitions to explore the mechanistic utility of 15N-labeling in drug discovery. We focus on two critical applications: differential expression profiling (target identification) and pulse-chase dynamics (protein turnover/degradation), which is essential for evaluating PROTACs and molecular glues.

Part 1: The Physicochemical Basis of 15N Labeling

Why Nitrogen-15?

Proteins are nitrogen-rich polymers. Unlike Carbon-13 (


), which requires correcting for the heavy natural abundance of native carbon (1.1%), Nitrogen-15 (

) has a low natural abundance (0.37%), making the signal-to-noise ratio in labeled samples exceptionally high.

In proteomics, we distinguish between two labeling modalities:

  • Uniform Labeling (

    
    -Salts):  Used primarily in prokaryotes (bacteria/yeast) for NMR or metabolic labeling where the organism synthesizes all amino acids from a single nitrogen source (
    
    
    
    ).
  • Residue-Specific Labeling (SILAC): Used in mammalian systems. Auxotrophic cells are fed specific

    
    -labeled amino acids (typically Lysine  and Arginine ).
    
The Mass Defect Advantage (NeuCode)

A sophisticated application of 15N is NeuCode (Neutron Encoding) .[1] By exploiting the millidalton (mDa) mass difference between nuclear binding energies of


 and 

, researchers can create "isotopologues" of amino acids that have the same nominal mass but are resolvable at ultra-high resolution (R > 240,000).
  • Standard SILAC: Mass difference

    
     6–10 Da (resolvable on any MS).
    
  • NeuCode: Mass difference

    
     10–40 mDa (requires Orbitrap/FT-ICR).
    
  • Benefit: Allows multiplexing (up to 4-plex or higher) without increasing spectral complexity at the MS1 level.

Part 2: Core Protocol – 15N-SILAC for Differential Expression

This workflow describes the quantification of proteome changes in response to a drug candidate.

Experimental Design
  • Condition A (Light): Cells grown in media with natural

    
    -Arginine / 
    
    
    
    -Lysine.
  • Condition B (Heavy): Cells grown in media with

    
    -Arginine / 
    
    
    
    -Lysine (often combined with
    
    
    to ensure a +8/+10 Da shift).
Step-by-Step Methodology

Phase 1: Metabolic Incorporation [1][2]

  • Media Preparation: Use dialyzed FBS (cutoff 10 kDa) to eliminate endogenous light amino acids. This is the most common failure point; standard FBS contains enough light Lys/Arg to dilute the label.

  • Adaptation: Passage cells for at least 5–6 doublings in the heavy media.

  • QC Check: Lyse a small aliquot and run a test MS. Incorporation efficiency must be

    
     before proceeding to drug treatment.
    

Phase 2: Treatment & Lysis

  • Treat "Heavy" cells with Drug X and "Light" cells with Vehicle (DMSO) for the designated time.

  • Harvest: Wash cells

    
     with ice-cold PBS to remove extracellular media.
    
  • Lysis: Lyse cells in 8M Urea or SDS-buffer.

  • Mixing: Quantify protein concentration (BCA assay). Mix Light and Heavy lysates at a strict 1:1 ratio before digestion.

    • Expert Insight: Mixing at the protein level (early mixing) eliminates technical variability introduced during digestion, desalting, and LC injection.

Phase 3: Digestion & MS Analysis

  • Reduction/Alkylation: DTT followed by Iodoacetamide.

  • Digestion: Use Trypsin .[2][3]

    • Causality: Trypsin cleaves C-terminal to Lysine and Arginine.[3] Since every peptide (except the C-terminus) will end with a labeled amino acid, quantification is uniform across the proteome.

  • LC-MS/MS: Analyze on a high-resolution instrument (e.g., Orbitrap Exploris).

Workflow Visualization

SILAC_Workflow cluster_0 Condition A (Vehicle) cluster_1 Condition B (Drug) Light_Cells Cells + 14N-Arg/Lys Lysis Lysis & Protein Quant Light_Cells->Lysis Heavy_Cells Cells + 15N-Arg/Lys (>6 Doublings) Heavy_Cells->Lysis Mix 1:1 Mixing Lysis->Mix Combine Lysates Digestion Trypsin Digestion (All peptides labeled at C-term) Mix->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Bioinf Quantification (MaxQuant) Heavy/Light Ratio LCMS->Bioinf

Figure 1: Standard SILAC workflow for differential expression profiling. Early mixing minimizes technical error.[2]

Part 3: Dynamic Proteomics – Pulse-Chase & Turnover

Static levels of a protein do not reveal if a drug blocks synthesis or accelerates degradation. Pulse-chase SILAC is the definitive method for measuring protein half-life (


), critical for validating PROTACs  (Proteolysis Targeting Chimeras).
The "Pulsed" Protocol

Instead of growing cells to equilibrium, we switch the media to measure incorporation rates.

  • Equilibrium: Grow cells in Light (

    
    ) media.
    
  • Pulse: At

    
    , switch rapidly to Heavy (
    
    
    
    ) media.
  • Chase: Harvest cells at defined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Measure the ratio of Heavy (newly synthesized) to Light (old) peptide over time.

Data Interpretation: The RIA Metric

Turnover is quantified using Relative Isotope Abundance (RIA) :


[4][5]
  • Synthesis Rate (

    
    ):  Derived from the appearance of the Heavy peak.
    
  • Degradation Rate (

    
    ):  Derived from the decay of the Light peak.
    
Turnover Logic Visualization

Pulse_Chase T0 T=0 (100% Light) Switch Media Switch (Light -> Heavy) T0->Switch Spec0 MS Spectra: Single Light Peak T0->Spec0 T4 T=4h (Mix) T24 T=24h (Dominant Heavy) T4->T24 Turnover Spec4 MS Spectra: Doublet (L & H) T4->Spec4 Spec24 MS Spectra: Dominant Heavy Peak T24->Spec24 Switch->T4 Synthesis

Figure 2: Kinetic logic of a Pulse-Chase experiment. The shift from Light to Heavy signal quantifies protein half-life.

Part 4: Comparative Analysis & Data Presentation

15N-SILAC vs. Competitor Technologies

Researchers must choose between metabolic labeling (SILAC) and chemical tagging (TMT).

Feature15N-SILACTMT / iTRAQLabel-Free (LFQ)
Labeling Stage In vivo (Culture) Peptide Level (Chemical)None
Error Source Minimal (Early Mixing)Pipetting/Reaction EfficiencyRun-to-Run Variability
Multiplexing Low (2-3 plex) / High with NeuCodeHigh (up to 18-plex)Unlimited (Sequential)
Cost High (Media/Amino Acids)High (Reagents)Low
Main Application Turnover / PTMs / Interaction Clinical Samples / Global ProfilingLarge Cohorts
Ratio Compression None Significant (Co-isolation)N/A
Structural Proteomics Connection (NMR)

While this guide focuses on MS,


-labeled amino acids are the bridge to NMR-based Fragment-Based Drug Discovery (FBDD) .
  • Technique:

    
     HSQC (Heteronuclear Single Quantum Coherence).
    
  • Application: "Protein Observed" NMR.

  • Mechanism: Each amide nitrogen (backbone) gives a unique peak. Drug binding causes a "chemical shift perturbation" (CSP) of specific peaks, mapping the binding site to specific amino acid residues.

Part 5: References

  • Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics.[2] Molecular & Cellular Proteomics. Link

  • Schwanhäusser, B., et al. (2011). Global quantification of mammalian gene expression control. Nature. Link

  • Hebert, A. S., et al. (2013). Neutron-encoded mass signatures for multiplexed proteome quantification. Nature Methods. Link

  • Pratt, J. M., et al. (2002). Multiplexed metabolic labeling of proteins for quantitative proteomics. Molecular & Cellular Proteomics. Link

  • Doherty, M. K., et al. (2005). Proteome dynamics in complex organisms: using stable isotopes to monitor individual protein turnover rates. Proteomics. Link

Sources

L-PHENYLALANINE-N-T-BOC (15N) as a tracer in metabolic flux analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Targeted Metabolic Flux Analysis: Utilizing L-Phenylalanine-N-t-BOC (


N) as a Precursor for Protein Turnover and Peptide Kinetics
Content Type:  Technical Guide / Whitepaper
Audience:  Senior Researchers, Biochemists, and Drug Development Scientists

Executive Summary & Core Directive

L-Phenylalanine-N-t-BOC (


N)  is a specialized isotopic reagent, not a direct metabolic tracer. In the context of Metabolic Flux Analysis (MFA), it serves as the critical synthon (synthetic building block) for generating 

N-labeled probes—specifically

N-Phenylalanine
(via deprotection) or

N-labeled peptides
(via solid-phase synthesis).

This guide details the technical workflow for transforming this protected precursor into a bioactive tracer to measure Protein Turnover Flux (synthesis and degradation rates) and Peptide Pharmacokinetics . Unlike central carbon MFA (which maps glycolysis/TCA),


N-based flux analysis in this context quantifies the flow of nitrogen into the proteome, a critical metric in muscle physiology, disease modeling, and biologic drug stability.

Chemical Identity & Pre-Experimental Processing

Before physiological application, the tert-butyloxycarbonyl (Boc) protecting group must be managed. Direct injection of the Boc-protected form is physiologically irrelevant for standard metabolic flux unless the specific metabolism of a Boc-protected prodrug is being studied.

2.1 The Molecule
  • Compound: L-Phenylalanine-N-t-BOC (

    
    N)
    
  • Isotopic Label:

    
    N (Nitrogen-15, stable isotope) at the 
    
    
    
    -amino position.
  • Function: Acid-labile protecting group (Boc) prevents polymerization during synthesis;

    
    N provides the NMR/MS-detectable signal.
    
2.2 Workflow: From Reagent to Tracer

The researcher must choose between two pathways based on the study goal:

  • Pathway A (Free AA Tracer): Acidic deprotection to yield L-Phenylalanine (

    
    N) for global protein synthesis flux.
    
  • Pathway B (Peptide Tracer): Solid-Phase Peptide Synthesis (SPPS) to create a site-specifically labeled peptide for proteolytic flux analysis.

Visualization: Reagent Processing Workflow

ReagentProcessing Fig 1: Conversion of Protected Precursor to Active Metabolic Tracers Reagent L-Phe-N-t-BOC (15N) (Starting Material) Acid Acid Treatment (TFA or HCl) Reagent->Acid Deprotection SPPS Solid Phase Synthesis (Coupling) Reagent->SPPS Coupling Cycles FreePhe L-Phenylalanine (15N) (Free Tracer) Acid->FreePhe Purification GlobalFlux Global Protein Turnover MFA FreePhe->GlobalFlux In Vivo Infusion Peptide Site-Specific 15N-Peptide SPPS->Peptide Cleavage Proteolysis Proteolytic Flux Analysis Peptide->Proteolysis In Vitro/In Vivo

Protocol: Protein Turnover Flux Analysis

This section assumes the generation of Free L-Phenylalanine (


N)  from the Boc-precursor (Pathway A) to measure Fractional Synthesis Rate (FSR).
3.1 Experimental Design: The Precursor-Product Method

The core principle is to maintain a steady-state enrichment of the tracer in the precursor pool (plasma/intracellular fluid) and measure its rate of incorporation into the product pool (protein).

  • Tracer: L-Phenylalanine (

    
    N) (derived from Boc-Phe).
    
  • Why Phe? Phenylalanine is an essential amino acid (no de novo synthesis) and is not oxidized in muscle, making it the "gold standard" for protein flux.

  • Administration: Continuous Intravenous Infusion (primed).

3.2 Step-by-Step Methodology

Step 1: Tracer Preparation (Deprotection)

  • Dissolve L-Phe-N-t-BOC (

    
    N) in 50% TFA/DCM (Trifluoroacetic acid / Dichloromethane).
    
  • Stir at room temperature for 30–60 mins to cleave the Boc group.

  • Evaporate solvent under nitrogen; lyophilize to remove residual TFA.

  • Reconstitute in sterile saline (0.9% NaCl) and filter (0.22

    
    m) for sterility.
    

Step 2: In Vivo Infusion (Primed-Continuous)

  • Prime: Bolus injection (2

    
    mol/kg) to rapidly reach isotopic equilibrium.
    
  • Infusion: Continuous infusion (0.05

    
    mol/kg/min) for 4–6 hours.
    
  • Blood Sampling: Collect arterialized venous blood every 30 mins to verify steady-state enrichment (Plateau).

  • Biopsy: Collect tissue samples (e.g., vastus lateralis) at

    
     and 
    
    
    
    .

Step 3: Mass Spectrometry Analysis (GC-MS or LC-MS)

  • Plasma Analysis: Derivatize plasma amino acids (e.g., t-BDMS derivatives) to measure precursor enrichment (

    
    ).
    
  • Protein Analysis:

    • Precipitate tissue proteins (perchloric acid).

    • Hydrolyze protein (6N HCl, 110°C, 24h) to release bound amino acids.

    • Derivatize and measure product enrichment (

      
      ) of 
      
      
      
      N-Phe.
3.3 Data Calculation: Fractional Synthesis Rate (FSR)

The flux is calculated using the precursor-product equation:



VariableDefinitionSource

Enrichment of bound protein (Product)Tissue Biopsy (Hydrolysate)

Enrichment of precursor poolPlasma or Tissue Fluid (Free AA)

Time of samplingExperimental Timeline

Protocol: Targeted Peptide Flux (Proteolysis Tracking)

This section details using the Boc-precursor to synthesize a specific


N-labeled peptide  (Pathway B) to track its degradation flux.
4.1 Rationale

In drug development, determining the metabolic stability of peptide therapeutics is crucial. By synthesizing a peptide where only the Phenylalanine residues are


N-labeled, researchers can track specific proteolytic cleavage fragments in complex matrices (plasma/lysates) using LC-MS/MS.
4.2 Workflow

Step 1: Solid-Phase Peptide Synthesis (SPPS)

  • Resin Loading: Use standard Boc-chemistry SPPS on PAM resin.

  • Coupling: Introduce L-Phenylalanine-N-t-BOC (

    
    N)  at the specific sequence position requiring the label.
    
  • Cleavage: Use HF (Hydrogen Fluoride) or TFMSA to cleave the peptide from the resin and remove side-chain protectors. Note: The N-t-BOC group is removed during the TFA deprotection cycles of synthesis.

Step 2: Metabolic Incubation

  • Incubate the

    
    N-peptide with liver microsomes, plasma, or recombinant proteases.
    
  • Quench aliquots at time points (

    
     min).
    

Step 3: Flux Analysis (Parent vs. Metabolite)

  • Target: Monitor the disappearance of the intact

    
    N-parent peptide.
    
  • Discovery: Scan for

    
    N-containing fragments. The mass shift (+1 Da per labeled Phe) acts as a unique spectral signature to distinguish metabolites from endogenous background.
    
Visualization: Metabolic Flux Logic

FluxLogic Fig 2: Metabolic Flux Pathways for Nitrogen-15 Tracers cluster_pools Biological Compartments Infusion Tracer Administration (15N-Phe or 15N-Peptide) Plasma Plasma Pool (Precursor Enrichment Ep) Infusion->Plasma Input IntraCell Intracellular Pool (tRNA-AA) Plasma->IntraCell Transport Sampling Biopsy & MS Analysis (MIDA) Plasma->Sampling Measure Ep Protein Protein/Peptide Pool (Bound Enrichment Eb) IntraCell->Protein Synthesis (ks) Breakdown Breakdown/Oxidation (Flux Out) IntraCell->Breakdown Oxidation Protein->IntraCell Degradation (kd) Protein->Sampling Measure Eb Calculation Flux Calculation (FSR / Clearance) Sampling->Calculation

Analytical Validation & Quality Control

To ensure scientific integrity (E-E-A-T), the following validation steps are mandatory.

5.1 Isotopic Purity Verification

Before use, the


N enrichment of the L-Phenylalanine-N-t-BOC must be verified.
  • Method: Proton NMR (

    
    H-NMR).
    
  • Observation: Look for

    
    N-
    
    
    
    H coupling (doublet) on the amide proton. Lack of splitting indicates loss of label or contamination.
5.2 Enrichment Calculation (MIDA)

Mass Isotopomer Distribution Analysis (MIDA) is required to correct for natural abundance.

  • M0: Unlabeled abundance.

  • M+1: Contribution from

    
    N tracer.
    
  • Correction: Subtract the theoretical natural abundance of M+1 (approx. 1.1% from

    
    C) to isolate the tracer-derived enrichment.
    
5.3 Data Presentation Template

Organize experimental results using the following structure:

Subject IDTime (min)Plasma MPE (Mole% Excess)Tissue Bound MPECalculated FSR (%/h)
Sub-0100.000.00-
Sub-011808.500.0450.09
Sub-013608.450.0920.09

References

  • Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss.

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. [Link]

  • Previs, S. F., et al. (2013). Quantifying protein turnover in vivo: current methods and future advances. Current Opinion in Clinical Nutrition and Metabolic Care, 16(5), 505–510. [Link]

  • Hellerstein, M. K., & Neese, R. A. (1999). Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations. American Journal of Physiology-Endocrinology and Metabolism, 276(6), E1146-E1170. [Link]

Technical Master Guide: L-Phenylalanine-N-t-Boc (15N) in High-Fidelity Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: L-PHENYLALANINE-N-T-BOC (15N) for Peptide Synthesis Content Type: Technical Master Guide Audience: Senior Researchers, Structural Biologists, and Peptide Chemists

Executive Summary

L-Phenylalanine-N-t-Boc (15N) is a high-value isotopic starting material primarily utilized in Boc-chemistry Solid Phase Peptide Synthesis (SPPS) . Its core utility lies in generating site-specifically labeled peptides for biomolecular NMR (Nuclear Magnetic Resonance) studies, specifically for probing backbone dynamics, protein folding, and ligand binding interactions.

Unlike standard amino acids, the introduction of the stable Nitrogen-15 (15N) isotope at the


-amino position allows this residue to act as a non-invasive reporter in Heteronuclear Single Quantum Coherence (HSQC) experiments. This guide details the physicochemical specifications, rigorous synthesis protocols, and structural biology applications of this compound, ensuring maximum coupling efficiency and isotopic fidelity.

Chemical Profile & Specifications

To ensure experimental reproducibility, the starting material must meet strict isotopic and enantiomeric purity standards.

Table 1: Critical Specifications
ParameterSpecificationTechnical Note
Compound Name Boc-L-Phenylalanine-15NN-(tert-Butoxycarbonyl)-L-phenylalanine-15N
CAS Number 87713-13-1 (Labeled)Unlabeled parent CAS: 13734-34-4
Molecular Formula

Mass shift of +1 Da vs. natural abundance
Molecular Weight ~266.3 g/mol Precise weight required for stoichiometry calc.[1]
Isotopic Enrichment

Critical for NMR signal-to-noise ratio
Enantiomeric Purity

D-isomer impurities disrupt secondary structure
Solubility DCM, DMF, EtOHHydrophobic side chain limits aqueous solubility
Storage -20°C, DesiccatedHygroscopic; moisture hydrolyzes Boc over time

Strategic Utility: Why Boc-Chemistry?

While Fmoc chemistry is dominant in modern synthesis, Boc chemistry remains the "Gold Standard" for specific applications where L-Phenylalanine-N-t-Boc (15N) is indispensable:

  • Synthesis of Thioesters: Essential for Native Chemical Ligation (NCL) . Boc chemistry allows the generation of C-terminal thioesters directly on resin, which are unstable under the basic conditions of Fmoc deprotection.

  • Aggregating Sequences: The acidic deprotection conditions (TFA) in Boc chemistry can sometimes disrupt "difficult sequences" (beta-sheet aggregates) better than the mild basic conditions of Fmoc.

  • Base-Sensitive Moieties: If the target peptide contains base-labile modifications (e.g., certain glycopeptides), the acid-driven Boc cycle is preferred.

Core Methodology: Boc-SPPS Protocol

Expert Insight: The high cost of 15N-labeled reagents demands a protocol that prioritizes coupling efficiency over speed. We utilize an in situ neutralization protocol to minimize aggregation and maximize yield.[2]

Phase A: Resin Preparation & Deprotection

The Boc group is acid-labile. Unlike Fmoc chemistry, the deprotection step leaves the amine as a protonated Trifluoroacetate (TFA) salt, which is unreactive.

  • Reagent: 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[3]

  • Mechanism: Acidolytic cleavage of the tert-butyl carbamate yields the amine salt,

    
    , and isobutylene.
    
Phase B: Neutralization (The Critical Step)

Crucial Distinction: You must neutralize the amine salt to a free amine before coupling.[2] Failure here is the #1 cause of low yields in Boc synthesis.

  • Reagent: 10% Diisopropylethylamine (DIEA) in DMF or DCM.

  • Process: Wash the resin 2x to remove excess acid, then treat with base.

Phase C: Activation & Coupling of Boc-Phe-15N

To prevent racemization of the expensive labeled phenylalanine, use HBTU/HOBt activation.

  • Stoichiometry: Use 3-4 equivalents of Boc-Phe-15N relative to resin loading (lower than the standard 5-10x to conserve isotope).

  • Activation: Dissolve Boc-Phe-15N + HBTU (0.95 eq) + HOBt (1 eq) in DMF. Add DIEA (2 eq) immediately before adding to resin.

  • Reaction: Shake for 45–60 minutes.

  • Monitoring: Perform a quantitative Ninhydrin (Kaiser) test. If positive (blue), recouple.[4]

Phase D: Final Cleavage

Safety Alert: Boc chemistry typically requires Hydrofluoric Acid (HF) for final cleavage.

  • Alternative: TFMSA (Trifluoromethanesulfonic acid) can be used for standard peptides to avoid HF toxicity, though HF remains superior for Arginine-rich sequences.

  • Scavengers: Add p-cresol or anisole to prevent alkylation of the Phe aromatic ring by tert-butyl cations generated during cleavage.

Visualization: The Boc-SPPS Cycle

The following diagram illustrates the cyclical flow, emphasizing the unique neutralization requirement of Boc chemistry.

BocSPPS Start Resin-Peptide-NH-Boc Deprotect Step 1: Acidolysis (50% TFA in DCM) Start->Deprotect Remove Boc Salt Intermediate: Resin-Peptide-NH3+ (TFA Salt) Deprotect->Salt Generates Salt Neutralize Step 2: Neutralization (10% DIEA in DMF) Salt->Neutralize Essential Step FreeAmine Reactive Species: Resin-Peptide-NH2 Neutralize->FreeAmine Liberates Amine Couple Step 4: Coupling (Formation of Peptide Bond) FreeAmine->Couple Activate Step 3: Activation (Boc-Phe-15N + HBTU/HOBt) Activate->Couple Add Activated AA Check QC: Kaiser Test Couple->Check Check->Couple Positive (Blue) Recouple End Resin-Peptide-Phe(15N)-Boc Check->End Negative (Colorless)

Figure 1: The Boc-SPPS reaction cycle. Note the critical neutralization step required to convert the stable TFA salt into a reactive free amine.

Applications in Structural Biology (NMR)

The incorporation of L-Phenylalanine-15N is pivotal for assigning the backbone resonances of proteins. Phenylalanine is often found in the hydrophobic core of proteins; its backbone amide (


) provides a stable probe for structural integrity.
15N-HSQC (Heteronuclear Single Quantum Coherence)

In a 2D


 HSQC spectrum, every non-proline residue yields a single cross-peak.
  • Observation: The 15N label on the Phenylalanine creates a specific signal correlating the nitrogen chemical shift (~120 ppm) with its attached amide proton (~8.0 ppm).

  • Dynamics: By measuring relaxation rates (

    
    ) of this specific 15N nucleus, researchers can determine if the Phe residue is rigid (core) or flexible (loop).
    
Visualization: NMR Signal Pathway

This diagram details the flow from isotopic labeling to spectral data.

NMRWorkflow Compound Boc-Phe-15N (Starting Material) Synthesis Solid Phase Synthesis (Site-Specific Labeling) Compound->Synthesis Coupling Peptide Purified Peptide (Phe-15N Incorporated) Synthesis->Peptide HF Cleavage & HPLC NMR 600+ MHz NMR (HSQC Pulse Sequence) Peptide->NMR Dissolve in H2O/D2O Spectrum 2D Spectrum Output (Crosspeak: 1H / 15N) NMR->Spectrum Fourier Transform

Figure 2: Workflow for generating NMR observables using 15N-labeled Phenylalanine.

Troubleshooting & Quality Control

Self-Validating the Protocol:

  • Racemization Check: Phenylalanine is prone to racemization if activation is too prolonged or if base concentration is too high.

    • Solution: Use HOBt (1-Hydroxybenzotriazole) as an additive. It forms an active ester that is reactive but less prone to oxazolone formation (the pathway to racemization) than the O-acylisourea intermediate.

  • Incomplete Coupling: Due to the steric bulk of the benzyl side chain, coupling can be sluggish.

    • Solution: Double coupling is recommended for 15N reagents to ensure no deletion sequences, which are harder to purify than unreacted starting materials.

References

  • ChemicalBook. (2024). N-(tert-Butoxycarbonyl)-L-phenylalanine Properties and Specifications. Retrieved from

  • Sigma-Aldrich. (2024).[5] Boc-Phe-OH-15N Product Sheet. Retrieved from

  • Cambridge Isotope Laboratories. (2024). L-Phenylalanine (15N, 98%) Applications in NMR. Retrieved from

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[3][4] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.[4] (Foundational text for Boc chemistry).

  • BenchChem. (2025).[3] Protocols for Solution-Phase Peptide Synthesis with Boc-Amino Acids. Retrieved from

Sources

Methodological & Application

Application Note: A Robust Workflow for Quantitative Proteomics Using L-Phenylalanine-N-t-BOC (¹⁵N)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Precision in Proteome Quantification

Quantitative proteomics is a cornerstone of modern biological research and drug development, providing critical insights into the dynamic changes of the cellular proteome in response to various stimuli, disease states, or therapeutic interventions. Among the most accurate and robust methods for quantitative proteomics is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). This technique relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins, creating a distinct mass shift that can be precisely measured by mass spectrometry (MS). This allows for the direct comparison of protein abundance between different cell populations with minimal experimental variability.[1][2]

This application note provides a comprehensive, in-depth guide to a quantitative proteomics workflow utilizing L-Phenylalanine-N-t-BOC (¹⁵N) as a precursor for the "heavy" amino acid label. We will detail the necessary steps, from the initial deprotection of the precursor to the final data analysis, with a focus on the scientific rationale behind each procedural choice to ensure experimental success and data integrity.

The Precursor: L-Phenylalanine-N-t-BOC (¹⁵N)

L-Phenylalanine-N-t-BOC (¹⁵N) is a protected form of L-phenylalanine where the alpha-amino group is covalently linked to a tert-butoxycarbonyl (Boc) group and the nitrogen atom is the heavy isotope ¹⁵N. The Boc group is a widely used protecting group in peptide synthesis due to its stability under many conditions and its facile removal under acidic conditions.[3][4]

It is crucial to understand that L-Phenylalanine-N-t-BOC (¹⁵N) cannot be directly used for metabolic labeling in cell culture . The Boc group prevents the amino acid from being recognized by the cellular machinery for protein synthesis. Therefore, the first critical step in this workflow is the chemical removal of the Boc group to generate free ¹⁵N-L-phenylalanine.

Workflow Overview

The entire quantitative proteomics workflow can be visualized as a multi-stage process, beginning with the preparation of the heavy amino acid and culminating in the identification of differentially expressed proteins.

Quantitative_Proteomics_Workflow cluster_0 Phase 1: Heavy Amino Acid Preparation cluster_1 Phase 2: SILAC Labeling cluster_2 Phase 3: Sample Processing & MS Analysis cluster_3 Phase 4: Data Analysis Boc_Deprotection Boc Deprotection of L-Phenylalanine-N-t-BOC (¹⁵N) Purification Purification & Neutralization Boc_Deprotection->Purification Yields ¹⁵N-L-Phenylalanine salt Sterilization Sterile Filtration Purification->Sterilization Prepare sterile stock solution Media_Prep Prepare 'Heavy' & 'Light' SILAC Media Sterilization->Media_Prep Cell_Culture Cell Culture & Metabolic Labeling (≥ 5 doublings) Media_Prep->Cell_Culture Experiment Experimental Treatment Cell_Culture->Experiment Harvest_Mix Harvest & Mix Cell Populations (1:1) Experiment->Harvest_Mix Lysis Cell Lysis & Protein Extraction Harvest_Mix->Lysis Digestion Protein Digestion (e.g., Trypsin) Lysis->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Peptide_ID Peptide Identification LC_MS->Peptide_ID Quantification Peptide Quantification (Heavy/Light Ratios) Peptide_ID->Quantification Protein_Quant Protein Ratio Calculation & Statistical Analysis Quantification->Protein_Quant

Figure 1: Overall workflow for quantitative proteomics using L-Phenylalanine-N-t-BOC (¹⁵N).

Part 1: Preparation of Sterile ¹⁵N-L-Phenylalanine

This initial phase is critical for the success of the entire experiment. The goal is to efficiently remove the Boc protecting group and prepare a sterile, pH-neutral stock solution of ¹⁵N-L-phenylalanine that can be added to the cell culture medium.

Protocol 1: Boc Deprotection of L-Phenylalanine-N-t-BOC (¹⁵N)

This protocol is based on the standard and widely used method of acidolysis with trifluoroacetic acid (TFA).

Materials:

  • L-Phenylalanine-N-t-BOC (¹⁵N)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve the L-Phenylalanine-N-t-BOC (¹⁵N) in anhydrous DCM in a round-bottom flask. A typical concentration is 0.1-0.5 M.

  • Acidification: Cool the solution to 0°C in an ice bath. Slowly add TFA to the stirred solution. A common ratio is 1:1 (v/v) of TFA to DCM.[4]

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[4][5]

  • Neutralization and Extraction:

    • Dissolve the resulting residue in deionized water.

    • Transfer the aqueous solution to a separatory funnel.

    • Carefully add saturated NaHCO₃ solution to neutralize the remaining TFA. Be cautious as this will evolve CO₂ gas. Check the pH to ensure it is neutral (pH 7.0-7.4).

    • Wash the aqueous layer with DCM (3x volumes) to remove any remaining organic impurities. Discard the organic layers.

  • Final Product: The aqueous layer now contains the ¹⁵N-L-phenylalanine.

Protocol 2: Preparation of Sterile ¹⁵N-L-Phenylalanine Stock Solution

Materials:

  • Aqueous solution of ¹⁵N-L-phenylalanine from Protocol 1

  • 0.22 µm sterile syringe filter

  • Sterile storage vials

Procedure:

  • Concentration Determination: Accurately determine the concentration of the ¹⁵N-L-phenylalanine solution using a suitable method such as UV-Vis spectrophotometry or by complete evaporation of the solvent from a small, measured volume and weighing the residue.

  • Sterile Filtration: Pass the ¹⁵N-L-phenylalanine solution through a 0.22 µm sterile syringe filter into a sterile container.[6]

  • Aliquoting and Storage: Aliquot the sterile solution into smaller, single-use volumes in sterile vials to avoid repeated freeze-thaw cycles and potential contamination. Store at -20°C or -80°C.

Part 2: SILAC Labeling in Cell Culture

With the sterile "heavy" ¹⁵N-L-phenylalanine now prepared, the SILAC experiment can proceed.

Protocol 3: Preparation of 'Heavy' and 'Light' SILAC Media

Causality behind the choices: Phenylalanine is an essential amino acid for mammalian cells, meaning they cannot synthesize it and must obtain it from the culture medium. This makes it an excellent choice for SILAC labeling, as efficient incorporation of the heavy form is guaranteed.

Materials:

  • Phenylalanine-free cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed Fetal Bovine Serum (dFBS) - Dialysis removes endogenous amino acids that would compete with the labeled ones.

  • Sterile ¹⁵N-L-phenylalanine stock solution (from Part 1)

  • Sterile unlabeled ("light") L-phenylalanine stock solution

  • Other required media supplements (e.g., glutamine, penicillin/streptomycin)

Procedure:

  • 'Heavy' Medium Preparation: To a bottle of phenylalanine-free medium, add dFBS to the desired final concentration (e.g., 10%). Add all other necessary supplements. Finally, add the sterile ¹⁵N-L-phenylalanine stock solution to the normal physiological concentration for your specific cell line.

  • 'Light' Medium Preparation: In a separate bottle of phenylalanine-free medium, follow the same procedure as above, but add the sterile "light" L-phenylalanine stock solution.

  • Complete Media: Both media should be identical in composition, with the only difference being the isotopic form of phenylalanine.

Protocol 4: Cell Culture and Metabolic Labeling

The Principle of Complete Labeling: For accurate quantification, it is essential that virtually all the cellular phenylalanine is in the labeled form in the "heavy" cell population. This is achieved by culturing the cells for a sufficient number of cell divisions in the heavy medium.

Procedure:

  • Adaptation Phase: Split the cell line of interest into two populations. Culture one in the 'light' SILAC medium and the other in the 'heavy' SILAC medium.

  • Passaging: Continue to subculture the cells in their respective media for at least five to six cell doublings.[7] This ensures that the incorporation of ¹⁵N-L-phenylalanine in the "heavy" population is greater than 99%.

  • Verification of Incorporation (Optional but Recommended): To confirm complete labeling, a small sample of cells from the "heavy" population can be harvested, lysed, and a small amount of protein digested and analyzed by MS to check for the presence of any "light" phenylalanine-containing peptides.

  • Experimental Phase: Once complete labeling is achieved, the two cell populations can be used for the desired experiment (e.g., drug treatment vs. vehicle control).[1]

Part 3: Sample Preparation and Mass Spectrometry

The key advantage of SILAC is the ability to combine samples at the beginning of the workflow, minimizing downstream experimental variability.

Protocol 5: Cell Harvest, Lysis, and Protein Digestion

Procedure:

  • Harvest and Mix: After the experimental treatment, harvest the "light" and "heavy" cell populations. Count the cells from each population and mix them in a 1:1 ratio.

  • Lysis: Lyse the combined cell pellet using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of the lysate.

  • Protein Digestion:

    • Take a desired amount of total protein (e.g., 50-100 µg).

    • Perform in-solution or in-gel digestion. A common method involves reduction with DTT, alkylation with iodoacetamide, and overnight digestion with a protease such as trypsin.

Protein_Digestion_Workflow Proteins Extracted Proteins (Heavy + Light) Reduction Reduction (e.g., DTT) Proteins->Reduction Denatures proteins & reduces disulfide bonds Alkylation Alkylation (e.g., Iodoacetamide) Reduction->Alkylation Capping of free thiols Digestion Proteolytic Digestion (e.g., Trypsin) Alkylation->Digestion Cleavage at specific amino acid residues Peptides Peptide Mixture for MS Digestion->Peptides

Figure 2: Standard workflow for in-solution protein digestion.

Mass Spectrometry Analysis

The resulting peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the presence of ¹⁴N- or ¹⁵N-phenylalanine.

Part 4: Data Analysis and Interpretation

The raw data from the mass spectrometer is processed using specialized software to identify and quantify the proteins.

Data Analysis Workflow:

  • Peptide Identification: The MS/MS spectra are searched against a protein database to identify the amino acid sequences of the peptides.

  • Peptide Quantification: The software identifies peptide pairs (heavy and light) and calculates the ratio of their signal intensities.

  • Protein Ratio Calculation: The ratios of all peptides belonging to a specific protein are used to calculate the overall abundance ratio for that protein.

  • Statistical Analysis: Statistical tests are applied to determine the significance of the observed changes in protein expression.

Expected Quantitative Data:

The final output is typically a table listing the identified proteins and their corresponding heavy/light ratios, along with statistical information.

Protein IDGene NameH/L Ratiop-valueRegulation
P02768ALB0.980.85Unchanged
P60709ACTB1.050.79Unchanged
P12345XYZ3.120.001Upregulated
Q67890ABC0.450.005Downregulated

Table 1: Example of quantitative proteomics data output.

Conclusion

The use of L-Phenylalanine-N-t-BOC (¹⁵N) as a precursor for ¹⁵N-L-phenylalanine provides a flexible and cost-effective option for conducting SILAC-based quantitative proteomics experiments. By following the detailed protocols outlined in this application note, researchers can confidently prepare their own "heavy" amino acid and perform robust and accurate quantitative analyses of proteome dynamics. The key to success lies in the meticulous execution of each step, from the initial deprotection and sterile preparation of the amino acid to the careful design and execution of the cell culture and mass spectrometry experiments. This workflow empowers researchers to gain deeper insights into the complex cellular processes that are fundamental to biology and disease.

References

  • Ong, S. E., Blagoev, B., Kratchmarova, I., Kristensen, D. B., Steen, H., Pandey, A., & Mann, M. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & cellular proteomics, 1(5), 376–386.
  • BenchChem. (2025). Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc).
  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
  • Thermo Fisher Scientific. (n.d.).
  • Reddit. (2013). Boc Removals with TFA in Peptide Synthesis.
  • Thermo Fisher Scientific. (2018). How to Use video for SILAC metabolic labeling using mass spectromety.
  • Creative Proteomics. (n.d.). SILAC Protocol for Global Phosphoproteomics Analysis.
  • Cambridge Isotope Laboratories, Inc. (n.d.). SILAC Reagents and Sets.
  • Van Hoof, D., Passier, R., Ward-van Oostwaard, D., Pinkse, M. W., Mummery, C. L., Heck, A. J., & Krijgsveld, J. (2007). A quest for embryonic stem cell-specific proteins: a novel strategy for quantitative proteomics. Molecular & cellular proteomics, 6(12), 2119–2127.
  • Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-.
  • Subedi, K., Yang, Z., & Gfeller, D. (2021). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 32(11), 2954–2962.
  • Wang, R., Dong, C., Wang, J., Xu, Y., & Li, L. (2021). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in plant science, 12, 769557.
  • PubMed. (n.d.).
  • Duke University. (n.d.).
  • ResearchGate. (2017).
  • Alfa Chemistry. (n.d.).
  • Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-.
  • Creative Proteomics. (2018).
  • Sigma-Aldrich. (n.d.). Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) A Primer.
  • Ley, S. V., & Leach, A. G. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic letters, 23(10), 3891–3895.
  • Thermo Fisher Scientific. (n.d.). SILAC Metabolic Labeling Systems.
  • BenchChem. (2025).
  • BenchChem. (2025).

Sources

1H NMR spectrum of N-tert-butoxycarbonyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Validation and QC of N-tert-butoxycarbonyl-L-phenylalanine (Boc-L-Phe-OH) by 1H NMR

Executive Summary

N-tert-butoxycarbonyl-L-phenylalanine (Boc-L-Phe-OH) is a critical building block in solid-phase peptide synthesis (SPPS). The purity of this starting material directly correlates to the yield and purity of the final peptide therapeutic.

This guide addresses a common analytical challenge: Rotameric broadening. In standard solvents like Chloroform-d (


), Boc-L-Phe-OH exhibits restricted rotation around the carbamate C-N bond, leading to peak splitting that is frequently misidentified as impurity. This protocol provides a definitive method for distinguishing intrinsic rotamers from actual contaminants, ensuring accurate Quality Control (QC) release.

Compound Profile & Structural Logic

  • IUPAC Name: (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid[1][2]

  • CAS: 13734-34-4[3][4]

  • Molecular Formula:

    
    [2][3][4]
    
  • MW: 265.31 g/mol

The Analytical Challenge (Rotamers): The tert-butyl carbamate group creates a bulky steric environment. In non-polar solvents (


), the molecule exists in equilibrium between cis and trans conformers (carbamate rotamers). The interconversion rate is slow on the NMR timescale, resulting in two distinct sets of signals for the same protons.

Experimental Protocol

Sample Preparation Strategy
  • Solvent Selection:

    • Routine QC (

      
      ):  Good solubility, but produces complex rotameric spectra. Use for quick identity checks.
      
    • Quantitative QC (

      
      ):  Breaks hydrogen bonding networks and accelerates rotamer exchange (often via slight heating), resulting in simplified, sharp peaks. Recommended for purity integration. 
      
  • Concentration: 10–15 mg in 0.6 mL solvent. (Higher concentrations in

    
     exacerbate aggregation/broadening).
    
Acquisition Parameters
  • Pulse Sequence: Standard 1D proton (zg30 or equivalent).

  • Relaxation Delay (D1):

    
     2.0 seconds (Essential for accurate integration of the Boc singlet vs. aromatic protons).
    
  • Scans (NS): 16–32 (Sufficient for >98% purity samples).

  • Temperature: 298 K (Standard). Note: Heating DMSO samples to 320 K can further sharpen amide signals.

Spectral Analysis & Assignments

The following data compares the spectral profile in the two most common solvents. Note the "Rotameric Split" in Chloroform.

Table 1: Chemical Shift Assignments
Proton LabelMoietyShift

(ppm)

(Rotameric)
Shift

(ppm)

(Resolved)
MultiplicityIntegral
A -COOH ~10.0 - 12.0 (Broad/Invisible)~12.6 (Broad)Singlet (br)1H
B Ar-H 7.15 – 7.357.20 – 7.30Multiplet5H
C -NH- 4.95 (Major) / 6.6 (Minor)7.10Doublet1H
D

-CH
4.62 (Major) / 4.40 (Minor)4.10 – 4.20Multiplet1H
E

-CH2
3.05 – 3.25 (Split)2.80 – 3.10dd / m2H
F Boc (-CH3) 1.42 (Major) / 1.28 (Minor) 1.33Singlet9H

Critical Interpretation Note: In


, the Boc group appearing as two unequal singlets (approx. 3:1 ratio) at 1.42 and 1.28 ppm is NOT  evidence of contamination. It is the signature of the rotamers. If you see a third singlet, that is an impurity (likely free Boc-anhydride or t-butanol).

Visualization of Structural Logic

The following diagram maps the specific protons to their spectral behavior, highlighting the rotameric interference zone.

NMR_Assignment_Logic cluster_molecule Boc-L-Phe-OH Structure cluster_spectrum NMR Signals (CDCl3) Boc Boc Group (t-Butyl) Sig_Boc δ 1.42 & 1.28 (Split Singlet) Boc->Sig_Boc 9H (Rotameric) Carbamate Carbamate Link (-NH-CO-) Carbamate->Boc Induces Splitting Alpha Alpha Carbon (CH) Carbamate->Alpha Induces Splitting Sig_NH δ 4.95 (Broad Doublet) Carbamate->Sig_NH Restricted Rotation Sig_Alpha δ 4.62 & 4.40 (Split Multiplet) Alpha->Sig_Alpha 1H (Deshielded) Beta Beta Carbon (CH2) Phenyl Phenyl Ring (Ar-H) Sig_Ar δ 7.15-7.35 (Multiplet) Phenyl->Sig_Ar 5H (Aromatic) caption Fig 1: Correlation of Boc-Phe-OH structure to rotameric NMR signals in CDCl3.

Troubleshooting & QC Workflow

Impurity Identification
  • Free Phenylalanine: Look for loss of the Boc signal (1.4 ppm) and appearance of broad ammonium protons. (Rare in organic extracts as free Phe is water-soluble).

  • Boc-Anhydride (Starting Material): Sharp singlet at 1.50 ppm . If the Boc region shows three peaks (1.42, 1.28, and 1.50), the 1.50 peak is excess reagent.

  • Residual Solvents:

    • Ethyl Acetate:[5] Quartet at 4.12 ppm, Singlet at 2.05 ppm, Triplet at 1.26 ppm.[6]

    • Ether: Quartet at 3.48 ppm, Triplet at 1.21 ppm.[6]

Solvent Decision Tree

Use this workflow to determine the correct experimental setup.

QC_Workflow Start Start QC: Boc-L-Phe-OH Goal What is the analytical goal? Start->Goal RapidID Rapid Identity Check Goal->RapidID Routine Purity Strict Purity/Integration Goal->Purity High Precision Solv_CDCl3 Use Solvent: CDCl3 RapidID->Solv_CDCl3 Solv_DMSO Use Solvent: DMSO-d6 Purity->Solv_DMSO Result_Rot Expect Rotamers (Split Boc/Alpha peaks) Solv_CDCl3->Result_Rot Result_Clean Expect Coalescence (Single sharp peaks) Solv_DMSO->Result_Clean caption Fig 2: Solvent selection workflow for maximizing data quality based on analytical needs.

References

  • Organic Syntheses. (2011).[7] N-tert-BUTOXYCARBONYL-L-PHENYLALANINE. Organic Syntheses, Coll. Vol. 10, p.78.

    • Citation for CDCl3 rotameric shifts and physical properties.
  • National Institute of Standards and Technology (NIST). N-tert-Butoxycarbonyl-L-phenylalanine Mass and NMR Data. PubChem Database.[1][2]

    • Citation for general spectral assignments and CAS verific
  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem., 62, 7512-7515.

    • Citation for identifying solvent impurities (EtOAc, Ether) in the spectrum.

Sources

A Comprehensive Guide to 15N Metabolic Labeling in Mammalian Cells for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a detailed, step-by-step protocol for conducting ¹⁵N metabolic labeling in mammalian cells. This powerful technique, most commonly implemented as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), enables precise relative quantification of proteins between different cell populations. By integrating ¹⁵N-labeled amino acids into the entire proteome of one cell population, it serves as an internal standard for its unlabeled counterpart, minimizing experimental variability and enhancing the accuracy of quantitative proteomic analysis.[1][2][3]

Foundational Principles of ¹⁵N Metabolic Labeling

Metabolic labeling with stable isotopes is a cornerstone of quantitative proteomics. The underlying principle is the in vivo incorporation of amino acids containing heavy isotopes, such as ¹⁵N, into all newly synthesized proteins.[2][4] In a typical SILAC experiment, two populations of cells are cultured in media that are chemically identical except for specific essential amino acids. One population is grown in "light" medium containing the natural abundance of isotopes (predominantly ¹⁴N), while the other is cultured in "heavy" medium supplemented with the same amino acids but labeled with ¹⁵N.[2]

After a sufficient number of cell divisions, the proteome of the "heavy" cell population will be almost entirely composed of proteins containing the ¹⁵N-labeled amino acids.[5] The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). Subsequently, the cell lysates are combined, and the proteins are extracted and digested into peptides.

When analyzed by mass spectrometry, the chemically identical "light" and "heavy" peptides are easily distinguishable by their mass difference. The ratio of the signal intensities of the heavy and light peptide pairs directly reflects the relative abundance of the protein in the two cell populations.[2] This method's key advantage lies in the early-stage mixing of the samples, which corrects for variations in sample processing and analysis.[1]

Experimental Workflow: A Visual Overview

The entire ¹⁵N metabolic labeling workflow can be visualized as a multi-stage process, from initial cell culture adaptation to final data analysis.

SILAC_Workflow cluster_Phase1 Phase 1: Adaptation cluster_Phase2 Phase 2: Experimentation cluster_Phase3 Phase 3: Sample Processing & Analysis Adapt_Light Culture cells in 'Light' Medium (¹⁴N) Check_Incorporation QC: Check Label Incorporation (>95%) Treat_Light Experimental Condition 1 (e.g., Control) Adapt_Heavy Culture cells in 'Heavy' Medium (¹⁵N) Adapt_Heavy->Check_Incorporation Treat_Heavy Experimental Condition 2 (e.g., Drug Treatment) Check_Incorporation->Treat_Heavy Harvest_Light Harvest 'Light' Cells Treat_Light->Harvest_Light Harvest_Heavy Harvest 'Heavy' Cells Treat_Heavy->Harvest_Heavy Mix_Lysates Combine Lysates (e.g., 1:1 ratio) Harvest_Light->Mix_Lysates Harvest_Heavy->Mix_Lysates Protein_Digestion Protein Digestion (e.g., In-gel with Trypsin) Mix_Lysates->Protein_Digestion LC_MS LC-MS/MS Analysis Protein_Digestion->LC_MS Data_Analysis Data Analysis (MaxQuant/Perseus) LC_MS->Data_Analysis

Caption: The ¹⁵N metabolic labeling workflow from cell adaptation to data analysis.

Detailed Protocols

Preparation of ¹⁵N SILAC Media

The foundation of a successful SILAC experiment is the correct formulation of the labeling media. This requires a base medium deficient in the amino acids to be labeled, which are then added in their "light" or "heavy" forms. The most commonly used amino acids for labeling are L-arginine and L-lysine, as trypsin, the most frequently used protease in proteomics, cleaves C-terminal to these residues, ensuring that most resulting peptides are labeled.[2]

Materials:

  • DMEM or RPMI 1640 medium lacking L-arginine and L-lysine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • "Light" L-arginine and L-lysine

  • "Heavy" ¹⁵N-labeled L-arginine (e.g., ¹³C₆, ¹⁵N₄-L-arginine) and L-lysine (e.g., ¹³C₆, ¹⁵N₂-L-lysine)

  • Sterile PBS

  • Sterile filtration unit (0.22 µm)

Protocol:

  • Prepare Amino Acid Stock Solutions:

    • Dissolve "light" and "heavy" L-arginine and L-lysine in sterile PBS to create concentrated stock solutions (e.g., 100x). Recommended stock concentrations are often around 84 mg/mL for arginine and 146 mg/mL for lysine.[6]

    • Sterile-filter the stock solutions and store them at -20°C.

  • Formulate SILAC Media:

    • To 500 mL of the arginine and lysine-deficient base medium, add 50 mL of dFBS (10% v/v). The use of dialyzed FBS is critical to prevent the introduction of unlabeled amino acids present in standard serum.[2]

    • For "Light" Medium , add the appropriate volume of the "light" L-arginine and L-lysine stock solutions.

    • For "Heavy" Medium , add the corresponding volume of the "heavy" ¹⁵N-labeled L-arginine and L-lysine stock solutions.

    • Add other necessary supplements like L-glutamine, penicillin/streptomycin as required for your specific cell line.

    • Sterile-filter the final media and store at 4°C.

Component"Light" Medium Concentration"Heavy" Medium Concentration
Base Medium (Arg/Lys free)To final volumeTo final volume
Dialyzed FBS10% (v/v)10% (v/v)
L-Arginine~84 mg/L~84 mg/L of ¹⁵N-Arg
L-Lysine~146 mg/L~146 mg/L of ¹⁵N-Lys

Note on Arginine-to-Proline Conversion: Some cell lines can metabolically convert arginine to proline. This can lead to inaccuracies in quantification. To mitigate this, you can supplement the media with unlabeled L-proline (e.g., 200 mg/L) or use a lower concentration of arginine.[6]

Cell Culture and Adaptation

For accurate quantification, it is imperative to achieve near-complete incorporation of the heavy amino acids into the proteome. This is typically accomplished by passaging the cells in the "heavy" medium for at least five to six cell doublings.[5][7]

Protocol:

  • Culture two separate populations of your mammalian cell line of interest.

  • For the "light" population, use the prepared "light" SILAC medium.

  • For the "heavy" population, use the prepared "heavy" SILAC medium.

  • Passage the cells for a minimum of five doublings, maintaining them in a logarithmic growth phase.

  • Monitor cell morphology and growth rates to ensure that the SILAC media does not have adverse effects on cell health.

Quality Control: Verifying Label Incorporation

Before proceeding with the main experiment, it is crucial to verify the efficiency of ¹⁵N incorporation. The goal is to achieve >95-97% labeling.[5][7]

Protocol:

  • After at least five cell doublings, harvest a small aliquot of cells from the "heavy" culture.

  • Lyse the cells and extract the proteins.

  • Run a small amount of the protein lysate on an SDS-PAGE gel and excise a prominent band.

  • Perform an in-gel digest with trypsin (see section 3.5).

  • Analyze the resulting peptides by mass spectrometry.

  • Examine the mass spectra for peptides containing arginine or lysine. For a fully labeled peptide, the "light" peak should be minimal or absent.

  • Calculate the incorporation efficiency using the formula: Incorporation (%) = [Heavy Peak Intensity / (Heavy Peak Intensity + Light Peak Intensity)] * 100.

Experimental Treatment and Cell Harvesting

Once complete labeling is confirmed, you can proceed with your experiment.

Protocol:

  • Apply your experimental treatment to one cell population (e.g., the "heavy" labeled cells) while the other serves as a control (e.g., the "light" cells).

  • After the treatment period, harvest both cell populations.

  • Wash the cells with ice-cold PBS and pellet them by centrifugation.

  • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate.

  • Combine the "light" and "heavy" lysates at a 1:1 protein ratio. This is a critical step for accurate relative quantification.[8] It is advisable to perform a preliminary mixing ratio test to ensure accuracy.[8]

Sample Preparation for Mass Spectrometry: In-Gel Digestion

Protocol:

  • Run the combined protein lysate on a 1D SDS-PAGE gel. You can either run the sample briefly into the resolving gel to concentrate the entire proteome in a single band or separate the proteins by molecular weight and excise multiple gel slices.[8]

  • Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie Blue).

  • Excise the protein band(s) of interest.

  • Destain the gel pieces with a solution of 50% acetonitrile and 25 mM ammonium bicarbonate.[5]

  • Reduce the disulfide bonds with dithiothreitol (DTT) and alkylate the cysteine residues with iodoacetamide.[9][10]

  • Dehydrate the gel pieces with acetonitrile.

  • Rehydrate the gel pieces in a solution containing sequencing-grade trypsin (e.g., 12.5 ng/µL in 25 mM ammonium bicarbonate) and incubate overnight at 37°C.[11]

  • Extract the peptides from the gel pieces using a series of washes with solutions containing acetonitrile and formic acid.[12]

  • Dry the extracted peptides in a vacuum centrifuge.

  • Resuspend the peptides in a solution suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

Data Analysis Workflow

The analysis of SILAC data involves identifying the "light" and "heavy" peptide pairs and calculating their intensity ratios. Software packages like MaxQuant and Perseus are widely used for this purpose.[8][13]

Data_Analysis_Workflow Raw_Data Raw MS Data (.raw) MaxQuant MaxQuant Processing Raw_Data->MaxQuant Peptide_ID Peptide Identification (Andromeda) MaxQuant->Peptide_ID Quantification Quantification (Heavy/Light Ratios) MaxQuant->Quantification Perseus Perseus Analysis Quantification->Perseus Filtering Data Filtering (Remove contaminants, reverse hits) Perseus->Filtering Normalization Normalization Filtering->Normalization Statistical_Analysis Statistical Analysis (e.g., t-test, volcano plot) Normalization->Statistical_Analysis Biological_Interpretation Biological Interpretation Statistical_Analysis->Biological_Interpretation

Caption: A typical data analysis workflow for SILAC experiments using MaxQuant and Perseus.

Key Steps in Data Analysis:

  • Peptide Identification: The raw mass spectrometry data is processed to identify peptides and proteins using a search engine like Andromeda, which is integrated into MaxQuant.[14]

  • Quantification: MaxQuant identifies the "light" and "heavy" peptide pairs and calculates the ratio of their intensities.

  • Data Filtering: The output from MaxQuant is then typically imported into Perseus for further analysis.[13] This includes filtering out contaminants, reverse database hits, and proteins identified by only one peptide.

  • Normalization: The data is normalized to correct for any minor inaccuracies in the initial 1:1 mixing of the lysates.

  • Statistical Analysis: Statistical tests are applied to identify proteins that show a significant change in abundance between the two experimental conditions. Volcano plots are a common way to visualize these changes.

  • Biological Interpretation: The list of significantly regulated proteins is then used for biological interpretation, for example, by performing pathway analysis or gene ontology enrichment analysis.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Incomplete Label Incorporation Insufficient number of cell doublings; Presence of unlabeled amino acids in the medium (e.g., from non-dialyzed serum).Increase the number of cell passages in SILAC medium; Ensure the use of high-quality dialyzed FBS.[2]
Arginine-to-Proline Conversion Metabolic conversion of arginine to proline by the cells, leading to labeled proline.Supplement the SILAC medium with unlabeled L-proline (e.g., 200 mg/L) or reduce the concentration of L-arginine.[6]
Poor Cell Growth SILAC medium may lack essential growth factors that are removed during dialysis of the serum.Supplement the medium with growth factors or a small percentage of normal serum.
Inaccurate Quantification Ratios Inaccurate mixing of "light" and "heavy" cell lysates.Perform a preliminary mixing ratio test to determine the exact protein amounts to combine for a true 1:1 ratio.[8]

Conclusion

¹⁵N metabolic labeling using the SILAC method is a robust and accurate technique for quantitative proteomics in mammalian cells. By following the detailed protocols and quality control steps outlined in this guide, researchers can confidently identify and quantify changes in protein expression in response to various stimuli, providing valuable insights into cellular processes, disease mechanisms, and drug action. Careful attention to detail in media preparation, cell culture, and data analysis is paramount to achieving high-quality, reproducible results.

References

  • Zhang, J., & Neubert, T. A. (2016). Quantitative Comparison of Proteomes Using SILAC. Current protocols in protein science, 85, 22.3.1–22.3.17. [Link]

  • UT Southwestern Proteomics Core. (n.d.). SILAC Quantitation. Retrieved February 9, 2026, from [Link]

  • Gygi, S. P. (n.d.). Cell Culture in SILAC media. Retrieved February 9, 2026, from [Link]

  • G-Biosciences. (2018, April 13). SILAC: A General Workflow for Improved Mass Spectrometry. Retrieved February 9, 2026, from [Link]

  • camprotR. (2022, September 16). Assessing the SILAC isotope incorporation rate. Retrieved February 9, 2026, from [Link]

  • Ong, S. E., & Mann, M. (2007). A practical formulation guide for SILAC technology. Nature protocols, 2(4), 888–897. [Link]

  • ZMBH Heidelberg. (n.d.). Tutorial: Processing MaxQuant-Data with Perseus. Retrieved February 9, 2026, from [Link]

  • Shevchenko, A., Tomas, H., Havlis, J., Olsen, J. V., & Mann, M. (2007). In-gel digestion for mass spectrometric characterization of proteins and proteomes. Nature protocols, 1(6), 2856–2860. [Link]

  • LNBio - CNPEM. (n.d.). Tutorial for protein identification and quantification with MaxQuant software platform. Retrieved February 9, 2026, from [Link]

  • Van Hoof, D., Pinkse, M. W., Oostwaard, D. W., Mummery, C. L., Heck, A. J., & Krijgsveld, J. (2007). Prevention of amino acid conversion in SILAC experiments with embryonic stem cells. Molecular & cellular proteomics : MCP, 6(12), 2196–2205. [Link]

  • Max Quant. (2021, July 3). MQSS 2021 | Perseus basics tutorial | Franziska Traube [Video]. YouTube. [Link]

  • Reddit. (2021, July 14). Analysis of MaxQuant processed SILAC data in R. r/bioinformatics. Retrieved February 9, 2026, from [Link]

  • UWPR. (n.d.). In-Gel digestion protocols. Retrieved February 9, 2026, from [Link]

  • CSH Protocols. (n.d.). Protocols for Protein Identification by In-Gel Digestion and Mass Spectrometric Analysis. Retrieved February 9, 2026, from [Link]

Sources

experimental design for protein turnover studies with 15N labeling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Proteostasis Subject: Experimental Design for Protein Turnover Studies with


 Labeling
Date:  October 26, 2023
Author:  Senior Application Scientist, Proteomics Division

Part 1: Introduction & Strategic Framework

The Kinetic Imperative in Drug Development Static proteomics measures abundance, but abundance is merely a snapshot of the balance between synthesis and degradation. In drug development—particularly for targeted protein degraders (PROTACs, molecular glues) or longevity therapeutics—measuring how fast a protein is replaced (turnover) is more critical than measuring how much is present.

This guide details the experimental design for Dynamic Stable Isotope Labeling (Dynamic SILAC) and


 Metabolic Labeling , enabling the calculation of protein half-lives (

) and degradation rate constants (

).
The Core Principle: Pulse vs. Chase

Unlike radioactive pulse-chase experiments which are often toxic or limited to specific proteins, stable isotope labeling allows proteome-wide kinetics.

  • The "Chase" (Heavy

    
     Light):  Cells are fully labeled with heavy isotopes (equilibrium) and then switched to light media. Disadvantage: Requires growing cells for 5-10 doublings in expensive heavy media before the experiment even starts.
    
  • The "Pulse" (Light

    
     Heavy):  The preferred method for turnover. Cells grown in standard media are switched to heavy media (
    
    
    
    or
    
    
    -Arg/Lys). The rate of heavy isotope incorporation directly reflects protein synthesis (
    
    
    ) and, assuming steady state, degradation (
    
    
    ).

Part 2: Experimental Design & Workflows

Strategic Planning: Defining the Time Course

The accuracy of a half-life determination depends on sampling frequency relative to the protein's actual half-life.

  • Fast Turnover Proteins (e.g., Transcription Factors, c-Myc):

    
     hours.
    
    • Sampling: 0, 0.5, 1, 2, 4, 8 hours.

  • Slow Turnover Proteins (e.g., Histones, Structural):

    
     hours.
    
    • Sampling: 0, 12, 24, 48, 72 hours.

  • General Discovery Mode: A geometric progression is recommended to capture broad kinetics.

    • Recommended Points: 0, 2, 6, 12, 24, 48 hours.

Visual Workflow: Dynamic SILAC

G cluster_time Time Course Sampling Start Cell Culture (Light Media) Switch Media Switch (t=0, Heavy 15N/13C) Start->Switch Adaptation T1 2h Switch->T1 T2 6h Switch->T2 T3 24h Switch->T3 Lysis Lysis & Digestion (Trypsin) T1->Lysis T2->Lysis T3->Lysis MS LC-MS/MS (High Res Orbitrap) Lysis->MS Data RIA Calculation & Modeling MS->Data

Caption: Workflow for Dynamic SILAC (Pulse) experiments. Cells are switched to heavy media at t=0, and incorporation is monitored over time.

Part 3: Detailed Protocol (Dynamic SILAC)

Objective: Determine


 for the proteome of HeLa cells using 

-Lysine and

-Arginine (SILAC).
Reagent Preparation
  • Light Media: DMEM (deficient in Lys/Arg) + 10% Dialyzed FBS + Light Lys/Arg.

  • Heavy Media: DMEM (deficient in Lys/Arg) + 10% Dialyzed FBS + Heavy Lys (+8 Da) / Arg (+10 Da).

    • Critical: Use Dialyzed FBS (10 kDa cutoff) to prevent contamination from light amino acids present in standard serum. Failure to do this introduces a "light source" that skews kinetics.

Cell Culture & Pulse
  • Seed Cells: Plate cells in Light Media at 30-40% confluence. Allow 24h for attachment and recovery.

  • Wash: At

    
    , aspirate Light Media. Wash cells 
    
    
    
    with warm PBS to remove extracellular light amino acids.
  • Pulse: Add pre-warmed Heavy Media.

  • Harvest: At designated time points (e.g., 0, 2, 6, 24h), wash cells

    
     with ice-cold PBS and lyse immediately in 8M Urea or SDS-buffer. Flash freeze lysates.
    
Sample Processing (Bottom-Up Proteomics)
  • Reduction/Alkylation: DTT (5 mM, 30 min) followed by Iodoacetamide (15 mM, 20 min, dark).

  • Digestion: Dilute Urea to <2M. Add Trypsin (1:50 enzyme:protein ratio). Incubate overnight at 37°C.

  • Desalting: Use C18 StageTips or columns.

  • LC-MS/MS: Analyze on a high-resolution instrument (e.g., Orbitrap Exploris/Astral).

    • Requirement: Resolution > 60,000 at m/z 200 is recommended to resolve isotopic envelopes if using inorganic

      
      ; standard SILAC requires less but high speed is beneficial.
      

Part 4: Data Analysis & Mathematical Modeling

Calculating the Ratio

Unlike static SILAC, where we compare Sample A (Heavy) vs Sample B (Light), here we measure the Heavy/Light ratio within the same sample as it evolves over time.

The key metric is the Fraction Labeled (


)  or Relative Isotope Abundance (RIA):


  • 
    : Intensity of the Heavy peptide at time 
    
    
    
    .
  • 
    : Intensity of the Light peptide at time 
    
    
    
    .
The Kinetic Model (First-Order Decay)

Assuming steady-state conditions (total protein amount is constant, i.e., synthesis = degradation), the disappearance of the pre-existing (Light) protein follows first-order kinetics:



However, in a pulse experiment, we measure the appearance of the Heavy label. The fraction labeled (


) approaches 1.0 over time:


Solving for Half-Life (


): 


Correction for Precursor Pool (The "Lag" Phase)

Amino acids do not enter the tRNA pool instantly. There is a delay while the intracellular pool equilibrates with the media. If ignored, this overestimates the half-life.

  • Correction: Use a "precursor pool turnover" factor (

    
    ) in the model (Schwanhäusser et al., 2011).
    
  • Simplified Equation:

    
    
    
Data Summary Table: Interpreting Results
ParameterFast TurnoverSlow TurnoverInterpretation

< 4 hours> 48 hoursBiological stability.

> 0.17

< 0.014

Rate of degradation.
RIA (24h) > 0.95< 0.30Fraction of protein replaced after 24h.
Drug Impact Rapid drop in Light signalMinimal change in 24hIs the drug a degrader (PROTAC)?
Visualizing Kinetics

Caption: Theoretical accumulation of heavy isotope for fast vs. slow turnover proteins.

Part 5: Troubleshooting & Validation (Self-Validating Systems)

1. The "Recycling" Problem

  • Issue: When proteins degrade, they release "Light" amino acids back into the intracellular pool. These are re-incorporated into new proteins, diluting the "Heavy" signal. This makes proteins appear more stable than they are (overestimating

    
    ).
    
  • Solution: High concentrations of Heavy amino acids in the media help wash out the recycled Light AA.

  • Validation: Check the turnover of a known fast-turnover protein (e.g., p53 or c-Myc). If their

    
     is significantly longer than literature values (e.g., >1h), recycling is likely interfering.
    

2. Cell Viability Check

  • Issue: Heavy media can sometimes induce stress or autophagy, altering turnover rates.

  • Validation: Perform a cell viability assay (CellTiter-Glo) comparing Light vs. Heavy media at 24h and 48h. There should be no significant difference.

3. Incomplete Labeling

  • Issue: If the heavy amino acid is not 100% pure, the maximum RIA will never reach 1.0.

  • Correction: Normalize the data against the maximum enrichment of the precursor pool (often measured by analyzing free amino acids in the lysate).

References

  • Schwanhäusser, B., et al. (2011).[1][2] Global quantification of mammalian gene expression control. Nature, 473, 337–342.[1][3] Link

  • Mathieson, T., et al. (2018). Systematic analysis of protein turnover in primary cells. Nature Communications, 9, 689. Link

  • Doherty, M. K., et al. (2009). Turnover of the human proteome: Determination of protein intracellular stability by dynamic SILAC. Journal of Proteome Research, 8(1), 104–112.[1] Link

  • Pratt, J. M., et al. (2002). Multiplexed metabolic labeling of proteins for mass spectrometry-based comparative proteomics. Molecular & Cellular Proteomics. Link

Sources

Troubleshooting & Optimization

common side reactions with Boc-protected amino acids in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Side Reactions in Boc Chemistry Audience: Senior Researchers & Process Chemists

Introduction: The Acid-Lability Paradox

In Boc chemistry, the reliance on repetitive acidolysis (TFA for deprotection) and strong acid cleavage (HF/TFMSA) creates a unique landscape of side reactions driven primarily by carbocation generation and acid-catalyzed cyclization . Unlike Fmoc chemistry, where base-mediated degradation is the primary concern, Boc synthesis requires rigorous management of electrophilic species.

This guide isolates the four most critical failure modes in Boc SPPS, providing mechanistic insights and self-validating protocols to resolve them.

Module 1: Cation-Mediated Alkylation (The "Scavenger" Problem)

Affected Residues: Tryptophan (Trp), Tyrosine (Tyr), Methionine (Met), Cysteine (Cys).[1][2]

The Issue

During Boc removal (TFA) and final cleavage (HF), the tert-butyl group is cleaved as a tert-butyl cation. Without adequate scavenging, this electrophile attacks electron-rich side chains.

  • Trp: Alkylation at the indole ring (positions 2, 5, or 7).

  • Tyr: Alkylation of the phenol ring (3-position).

  • Met: S-alkylation (sulfonium salt formation).

Visual Mechanism: Tryptophan Alkylation

TrpAlkylation TFA TFA/HF Treatment BocGroup Boc-Trp(P) TFA->BocGroup Cleaves Cation tert-butyl cation (Electrophile) BocGroup->Cation Generates Indole Trp Indole Ring (Nucleophile) Cation->Indole Attacks w/o Scavenger Scavenger Scavenger (DMS/Anisole) Cation->Scavenger Preferential Attack Alkylated Alkylated Trp (Irreversible Impurity) Indole->Alkylated Permanent Modification Trapped Scavenger-tBu (Harmless Byproduct) Scavenger->Trapped Sequesters Cation

Figure 1: The competition between the indole ring and scavengers for the reactive tert-butyl cation.

Troubleshooting & Protocol

Q: My Trp-containing peptide shows a mass shift of +56 Da. What happened? A: You have irreversible tert-butyl alkylation on the indole ring. This usually occurs during the final HF cleavage if the scavenger "cocktail" is insufficient or if the reaction temperature is too high.

The Fix: The "Low-High" HF Cleavage Protocol (Tam Method) This two-step protocol is the gold standard for Boc chemistry. It separates the deprotection mechanism into an SN2 pathway (minimizing cations) and an SN1 pathway.

StepReagent MixtureConditionsMechanismPurpose
1. Low HF HF : DMS : p-Cresol (25 : 65 : 10 v/v)0°C, 2-4 hoursSN2 Removes most side-chain groups (Bzl, Z, Bom) without generating free carbocations. Reduces Met(O).[3]
2. High HF Evaporate Low HF. Add anhydrous HF : p-Cresol (90 : 10 v/v)0°C, 45-60 minsSN1 Cleaves the peptide-resin linkage and resistant groups (Arg-Tos, Cys-MBzl).

Critical Note: If your peptide contains Trp(For) (Formyl protection), you must include a thiol scavenger (e.g., thiophenol or EDT) in the Low HF step to remove the formyl group.

Module 2: Sequence-Specific Cyclization

Aspartimide Formation

Affected Sequences: Asp-Gly, Asp-Ser, Asp-Ala.

The Issue: The nitrogen of the subsequent amino acid attacks the β-carboxyl ester of Aspartic acid, forming a 5-membered imide ring. This ring opens to form a mixture of α-Asp (correct) and β-Asp (isopeptide) products.

Q: I see a -18 Da peak (Aspartimide) and a +0 Da peak that isn't my product (β-peptide). How do I prevent this? A: In Boc chemistry, this is driven by the benzyl ester (OBzl) protection on Asp. The OBzl group is a good leaving group.

The Solution:

  • Switch Protection: Replace Boc-Asp(OBzl)-OH with Boc-Asp(OcHex)-OH (Cyclohexyl ester). The steric bulk of the cyclohexyl group prevents the backbone nitrogen from attacking the side chain.

  • Avoid Strong Base: Ensure you are not exposing the resin to strong bases (like piperidine or hydrazine) which catalyze this reaction.

Diketopiperazine (DKP) Formation

Affected Sequences: Pro-X, Gly-X (at the dipeptide stage).

The Issue: After deprotecting the second amino acid, the N-terminal amine attacks the C-terminal benzyl ester linkage to the resin, cleaving the dipeptide as a cyclic byproduct.

Q: My synthesis failed after the second amino acid. The resin test is negative, but no peptide is growing. A: You likely lost your peptide chain as a DKP. In Boc chemistry, this happens specifically during the neutralization wash (10% TEA/DCM) following TFA deprotection.

The Fix: In Situ Neutralization Do not perform a separate neutralization wash.

  • Deprotect with TFA.[2][4][5]

  • Wash with DCM (rapidly) to remove excess TFA.

  • Immediately add the next activated amino acid mixture containing the base (DIEA).

    • Why: The amine is protonated (safe) until the exact moment the coupling species is present. The coupling reaction is faster than the DKP cyclization.

Module 3: Activation-Induced Dehydration

Affected Residues: Glutamine (Gln), Asparagine (Asn).[2]

The Issue: During activation (using DCC/DIC), the side chain amide (-CONH2) can be dehydrated to a nitrile (-CN), resulting in a mass shift of -18 Da.

Q: I have a -18 Da impurity on my Gln peptide. Is it Aspartimide? A: If it is on Gln, it is likely a nitrile. This happens if the carboxyl group is activated without a protecting group on the amide nitrogen (e.g., using Xanthyl protection).

The Protocol:

  • Use Xanthyl Protection: Use Boc-Gln(Xan)-OH or Boc-Asn(Xan)-OH. The bulky group prevents dehydration.

  • Active Ester Coupling: If using unprotected side chains, never pre-activate with carbodiimide alone. Always use DCC/HOBt or DIC/Oxyma . The active ester forms faster than the dehydration side reaction.

Module 4: Post-Cleavage N→O Acyl Shift

Affected Residues: Serine (Ser), Threonine (Thr).

The Issue: In strong acids (HF/TFA), the protonated amide nitrogen allows the side-chain hydroxyl (OH) to attack the carbonyl, moving the peptide chain to the oxygen (Ester bond). This breaks the peptide backbone connectivity effectively, though the mass remains the same.

Q: My peptide purity is low, and the HPLC peaks are broad/split, but the mass is correct. A: You likely have an N→O acyl shift.

The Fix: Basic Reversal This reaction is reversible.

  • Dissolve the crude lyophilized peptide in water.

  • Adjust pH to 8.0–9.0 using dilute NH4OH or aqueous ammonium bicarbonate.

  • Stir for 1–2 hours at room temperature.

  • The ester bond will revert to the thermodynamically stable amide bond (N-terminal).

  • Acidify with acetic acid and lyophilize.

Quick Reference: Side Reaction Data Table

Side ReactionTriggerDiagnostic Mass ShiftPrimary Prevention
Trp Alkylation t-Butyl cation (TFA/HF)+56, +112 DaScavengers (DMS/p-Cresol); Low-High HF.
Met Oxidation Air/Peroxides during workup+16 DaInclude DMS in cleavage; Reduce with N-methylmercaptoacetamide.
Aspartimide Asp(OBzl) + Base/Acid-18 Da (Cyclic), +0 (β-peptide)Use Boc-Asp(OcHex)-OH .
DKP Neutralization of dipeptideLoss of chain (Yield drop)In situ neutralization ; Avoid separate TEA wash.
Gln Dehydration Carbodiimide activation-18 Da (Nitrile)Use Boc-Gln(Xan)-OH ; Add HOBt.
N→O Shift Strong Acid (HF)None (Isopeptide formed)pH 8.5 wash post-cleavage.

References

  • Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). SN2 deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society.

  • Merrifield, R. B. (1963).[1] Solid Phase Peptide Synthesis.[4][6] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.

  • Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis.[5] International Journal of Peptide and Protein Research.

  • Bodanszky, M., & Martinez, J. (1981). Side reactions in peptide synthesis.[2][4][5][6][7] In The Peptides Analysis, Synthesis, Biology (Vol. 5, pp. 111-216). Academic Press.

Sources

L-PHENYLALANINE-N-T-BOC (15N) stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: P-BOC-15N | Category: Stable Isotope Reagents

Introduction: The "High-Stakes" Reagent

From the Desk of the Senior Application Scientist:

Welcome. If you are accessing this guide, you are likely working with L-Phenylalanine-N-t-Boc (15N) —a reagent that combines the chemical versatility of Boc-chemistry with the high value of isotopic enrichment.

Unlike standard amino acids, this compound represents a significant financial and experimental investment. A 98%+ 15N enrichment level means that chemical stability equals isotopic value preservation. While the 15N nucleus itself is stable and does not decay, the chemical integrity of the Boc protecting group is the "shield" that ensures your isotope ends up in your peptide or protein, not washed away as a side product.

This guide moves beyond generic "store at -20°C" advice. It details the causality of degradation and provides self-validating protocols to ensure your NMR signals remain sharp and your synthesis yields high.

Module 1: Critical Storage & Handling Protocols

The Golden Rules of Stability

The primary threats to L-Phenylalanine-N-t-Boc (15N) are acidic vapors and moisture-induced aggregation , not simple thermal decay.

ParameterRecommendationScientific Rationale
Long-Term Storage -20°C (Desiccated) Slows kinetic degradation rates; prevents hydrolysis if trace moisture is present.
Active Use Storage +2°C to +8°C Acceptable for weeks/months. Prevents freeze-thaw cycles which induce condensation.
Atmosphere Inert Gas (Argon/N2) Displaces humid air. Prevents oxidation of trace impurities (though Phe itself is resistant).
Container Amber Glass + Parafilm Protects from light (minor risk) and ensures an airtight seal against lab fumes.
The "Warm-Up" Rule (Crucial)

Never open a cold bottle of 15N-labeled reagents directly in the lab atmosphere.

  • The Physics: Cold surfaces condense atmospheric water vapor immediately. If you open a -20°C bottle at room temperature (25°C), water condenses inside the powder.

  • The Consequence: This water creates localized acidic pockets (if acid fumes are present) or causes hydrolysis over time, leading to "gummy" solids that are difficult to weigh.

  • Protocol: Allow the closed container to equilibrate to room temperature for 30–60 minutes in a desiccator before opening.

Module 2: Troubleshooting & Diagnostics

Issue 1: The Material has "Clumped" or looks wet.

Diagnosis: Hygroscopic moisture ingress.

  • Root Cause: The bottle was likely opened while cold, or the cap seal was compromised during storage.

  • Risk: Water itself is not immediately destructive to Boc-Phe at neutral pH, but it makes accurate weighing of the isotope impossible (you are weighing water + reagent).

  • Corrective Action:

    • Place the open vial in a vacuum desiccator over P₂O₅ or high-grade silica gel.

    • Apply vacuum for 24 hours.

    • Validation: Check weight stability. If weight loss stabilizes, the water is removed. Verify purity via TLC (see Module 3).

Issue 2: Sweet/Chemical Odor upon opening.

Diagnosis: Premature Boc-Deprotection.

  • Root Cause: Exposure to acidic fumes (TFA, HCl) in a shared refrigerator.

  • The Chemistry: Acid catalyzes the cleavage of the Boc group, releasing Isobutylene (sweet/gasoline-like smell) and CO₂.[]

  • Immediate Action: Isolate the bottle.

  • Test: Dissolve a small amount in DCM. Spot on TLC. If a new spot appears (lower Rf, free amine), the reagent is degrading.

  • Salvage: If degradation is <5%, you may repurpose for non-critical syntheses, but for NMR standards, discard .

Issue 3: 15N NMR Signal is Broad or Shifted.

Diagnosis: Chemical Exchange or Paramagnetic Impurity.

  • Context: 15N signals are sensitive to the chemical environment.

  • Troubleshooting:

    • Shifted Signal: The Boc group may have fallen off.[2][3][4] Free Phenylalanine (amine) has a distinct shift compared to Boc-Phe-OH.

    • Broadening: Check your solvent.[2][5] Trace metal ions (paramagnetic) in low-grade deuterated solvents can broaden 15N signals. Use high-grade DMSO-d6 or CDCl3.

Module 3: Mechanism & Logic Visualization

The "Storage Decision Tree"

This workflow ensures you never compromise the isotopic purity through mishandling.

StorageWorkflow Start Receive Shipment (L-Phe-N-t-Boc 15N) CheckSeal Inspect Seal & Temp Start->CheckSeal DecisionUsage Immediate Use? CheckSeal->DecisionUsage LongTerm Long-Term Storage DecisionUsage->LongTerm No ActiveUse Active Use DecisionUsage->ActiveUse Yes Desiccate Desiccate (Vacuum) LongTerm->Desiccate Freezer Store at -20°C (Tightly Sealed) Desiccate->Freezer Opening Opening Protocol Freezer->Opening Retrieval Fridge Store at +4°C (Desiccator Cabinet) ActiveUse->Fridge Fridge->Opening Retrieval WarmUp Equilibrate to RT (30-60 mins) Opening->WarmUp CRITICAL STEP Open Open in Fume Hood WarmUp->Open

Figure 1: Decision logic for storage and retrieval to prevent moisture-induced degradation.

The Degradation Pathway (Acid Sensitivity)

Understanding why we avoid acids is key. The Boc group is acid-labile.[4] Even trace HCl vapors from a nearby bottle in a fridge can initiate this cycle.

BocDegradation BocPhe Boc-Phe-OH (15N) (Stable) Intermed Tert-Butyl Cation Intermediate BocPhe->Intermed Protonation Acid + H+ (Acid Fumes) Acid->Intermed Products Degradation Products Intermed->Products Isobutylene Isobutylene Gas (Sweet Smell) Products->Isobutylene CO2 CO2 Gas Products->CO2 FreePhe H-Phe-OH (15N) (Deprotected) Products->FreePhe

Figure 2: Acid-catalyzed cleavage mechanism. Note that the 15N label remains on the Phenylalanine (FreePhe), but the protecting group is lost, rendering it useless for Boc-SPPS.

Module 4: Quality Control (QC) Protocols

Before committing this expensive reagent to a synthesis, verify its identity.

Thin Layer Chromatography (TLC)
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Chloroform : Methanol : Acetic Acid (90:8:2).

  • Visualization: UV (254 nm) and Ninhydrin stain.

  • Expected Result:

    • Boc-Phe-OH: Single spot, UV active. Ninhydrin Negative (The amine is protected!).[3]

    • Degraded (H-Phe-OH): Lower Rf spot. Ninhydrin Positive (Red/Purple spot indicates free amine).

Solubility Check
  • Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane).

  • Concentration: 100 mg/mL.[6]

  • Pass Criteria: Clear, colorless solution within 1 minute of vortexing.

  • Fail Criteria: Turbidity or floating white particles (indicates moisture aggregation or salt formation).

FAQ: Frequently Asked Questions

Q: Can I store 15N-Boc-Phe in the same box as my Fmoc amino acids? A: Yes, provided the box is chemically inert. However, never store it in the same secondary container as TFA, HCl, or acid chlorides. Cross-contamination via vapor is the #1 cause of Boc degradation.

Q: I left the bottle on the bench overnight at 25°C. Is it ruined? A: Likely not. Boc-Phe-OH is thermally stable at room temperature for short durations (days). The risk is humidity. Desiccate it immediately and return it to cold storage.

Q: Does the 15N label affect the chemical reactivity compared to unlabeled Boc-Phe? A: No. The kinetic isotope effect (KIE) for 15N in coupling reactions is negligible. You can use standard Boc-SPPS coupling protocols (e.g., DCC/HOBt or HATU).

References

  • Organic Chemistry Portal. (2024). Boc Protecting Group Stability and Cleavage Mechanisms.[][2] Retrieved from [Link]

  • National Institutes of Health (NIH). (2006). Preparation of 15N Labeled Proteins. Retrieved from [Link]

Sources

minimizing isotopic scrambling with L-PHENYLALANINE-N-T-BOC (15N)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Isotopic & Stereochemical Scrambling

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: 15N-PHE-BOC-OPT

Executive Summary

You are working with L-Phenylalanine-N-t-Boc (15N) , a high-value isotopic reagent. In the context of chemical synthesis (SPPS or liquid phase), "isotopic scrambling" most critically refers to racemization (conversion of L- to D-isomer). While the 15N atom itself is chemically stable within the amide bond, if the L-phenylalanine converts to D-phenylalanine, your isotopically labeled molecule becomes a biological impurity.

This guide provides the mechanistic understanding and protocols to maintain the stereochemical and isotopic integrity of your reagent.

Module 1: The Mechanistic Basis of Scrambling

To prevent scrambling, you must understand the Oxazolone (Azlactone) Mechanism . This is the primary pathway by which activated Boc-amino acids lose their chiral purity.

The Danger Zone: During the activation step (converting the carboxylic acid to an active ester), the carbonyl oxygen of the Boc group can attack the activated carboxyl carbon. This forms a 5-membered oxazolone ring. The alpha-proton on this ring is highly acidic (


) and can be easily abstracted by the base (DIEA/NMM) used in the reaction. When the ring re-opens, it does so as a racemic mixture (50:50 L/D), effectively "scrambling" your expensive label into a useless isomer.
Visualizing the Pathway

RacemizationMechanism Figure 1: The Oxazolone Pathway. Excess base or slow coupling promotes the red path (scrambling). L_Iso L-Phe-Boc (15N) (Pure Starting Material) Act_Ester Activated Ester (O-Acylurea / OBt) L_Iso->Act_Ester Activation (DIC/HOBt) Act_Ester->L_Iso Coupling (Fast Pathway) Oxazolone Oxazolone (Azlactone Intermediate) Act_Ester->Oxazolone Cyclization (Slow) Enolate Planar Enolate (Chirality Lost) Oxazolone->Enolate Base (DIEA) Abstracts H+ Racemic Scrambled Product (DL-Phe-15N Mixture) Oxazolone->Racemic Amine Attack (Coupling) Enolate->Oxazolone Reprotonation (Random Face)

Module 2: Troubleshooting & Optimization

Use this decision matrix to diagnose issues with your 15N-labeled synthesis.

SymptomProbable CauseMechanismCorrective Action
Detection of D-Isomer (>1%) Excess Base Base-catalyzed proton abstraction from the oxazolone intermediate.Eliminate Base: Use DIC/OxymaPure (neutral pH). If base is required (e.g., HATU), reduce DIEA to 2.0 eq and add iteratively.
Low Coupling Yield Steric Hindrance 15N-Boc-Phe is bulky; slow kinetics allow time for racemization.Double Coupling: Use 2x coupling cycles rather than extending time. Temp: Activate at 0°C, then warm to RT.
Loss of 15N Signal (NMR) Paramagnetic Impurities Trace metals in solvent broadening the signal.Use high-purity deuterated solvents; add EDTA if necessary.
Unexpected Side Products t-Butyl Cation Attack During Boc removal (TFA), t-butyl cations alkylate Trp/Met/Cys residues.[1]Scavengers: Use a cocktail (TFA:TIS:H2O 95:2.5:2.5) to trap cations.
Module 3: The "Gold Standard" Protocol

Objective: Couple L-Phenylalanine-N-t-Boc (15N) with <0.5% racemization.

Rationale: This protocol avoids the use of tertiary amines (DIEA/NMM) during the activation step, shutting down the primary mechanism of proton abstraction. We utilize DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate), which is superior to HOBt for suppressing racemization [1].

Reagents:
  • A: L-Phenylalanine-N-t-Boc (15N) (1.0 equiv)

  • B: Oxyma Pure (1.0 equiv)

  • C: DIC (1.0 equiv)

  • Solvent: DMF (Anhydrous, amine-free)

Step-by-Step Workflow:
  • Pre-Cooling:

    • Dissolve A (15N-Phe) and B (Oxyma) in minimal DMF.

    • Chill the solution to 0°C in an ice bath. Cold activation slows oxazolone formation significantly.

  • Activation (The Critical Step):

    • Add C (DIC) to the chilled mixture.

    • Stir at 0°C for 2–5 minutes . Do not exceed 5 minutes.

    • Note: The color may turn yellow/orange; this is the active ester forming.

  • Coupling:

    • Add the pre-activated mixture immediately to the resin/amine component.

    • Allow to react at room temperature for 60 minutes .

  • Validation (In-Process):

    • Perform a Kaiser test (ninhydrin) to ensure complete coupling.

    • Crucial: Do not "double couple" blindly with fresh labeled reagent. If re-coupling is needed, use unlabeled Boc-Phe-OH only if the labeled position is not critical for that specific residue's stoichiometry, otherwise, accept the loss or re-synthesize.

Module 4: Quality Control & Validation

How do you prove your 15N label is still on the L-isomer ?

Method A: Marfey's Method (HPLC)

The industry standard for chiral amino acid analysis [2].

  • Hydrolyze a small peptide aliquot (6N HCl, 110°C, 24h). Note: Use deuterated HCl if you need to track racemization during hydrolysis.

  • Derivatize with FDAA (Marfey's Reagent) .

  • Analyze via HPLC-UV (340 nm) or LC-MS.

  • Result: L-Phe-FDAA and D-Phe-FDAA will have distinct retention times. Calculate % D-isomer.

Method B: 1H-15N HSQC NMR

If the peptide is intact:

  • The amide proton chemical shift is sensitive to the stereochemistry of the alpha-carbon.

  • A D-isomer will appear as a minor "shadow peak" distinct from the main L-isomer peak in the HSQC spectrum.

Module 5: Frequently Asked Questions (FAQs)

Q1: Can I use HATU/DIEA for coupling 15N-Boc-Phe? A: It is not recommended . HATU requires a base (DIEA) to function. The presence of base extracts the alpha-proton from the activated species, driving racemization.[2][3] If you must use HATU (e.g., difficult sequence), use exactly 2.0 equivalents of DIEA and keep the reaction at 0°C.

Q2: Does the 15N isotope itself cause instability? A: No. 15N is a stable isotope. It does not undergo radioactive decay or spontaneous exchange under standard peptide synthesis conditions. "Scrambling" is purely a chemical issue of the amino acid backbone (racemization) or side-chain modification.

Q3: My 15N signal is split in the NMR. Is this scrambling? A: Likely not. This is often due to rotamers (cis/trans isomerization of the amide bond, especially if Proline is nearby) or slow conformational exchange. Run the NMR at a higher temperature (e.g., 310K or 320K) to coalesce the peaks before assuming chemical scrambling.

References
  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal.

  • Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids.[1][3][4][5][6][7][8][9][10][11]

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews.

  • Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press. (Standard text on oxazolone mechanisms).

Sources

L-PHENYLALANINE-N-T-BOC (15N) deprotection issues and solutions

Technical Support Center: L-Phenylalanine-N-t-Boc ( N) Deprotection

Current Status: Operational Subject: High-Fidelity Deprotection of Isotope-Labeled Phenylalanine Audience: Senior Chemists, DMPK Researchers, Structural Biologists

Executive Summary: The Isotope Challenge

Handling


near-quantitative recovery (>98%)zero isotopic scrambling

This guide addresses the three critical failure points in this specific deprotection:

  • Cation Scavenging: Preventing Friedel-Crafts alkylation of the

    
    N-Phe aromatic ring.
    
  • Yield Loss: Preventing product loss during aqueous workups (a common error with water-soluble salts).

  • Incomplete Cleavage: Managing kinetics without inducing degradation.

Module 1: Reagent Selection & Mechanism

The deprotection of the tert-butyloxycarbonyl (Boc) group is an acid-catalyzed elimination releasing isobutylene and CO


Decision Matrix: TFA vs. HCl

ReagentSelectionStartSelect Deprotection ReagentGoalWhat is your downstream application?Start->GoalSPPSSolid Phase Peptide Synthesis(Next Step: Coupling)Goal->SPPSImmediate UseStorageLong-term Storage orCrystallographyGoal->StorageStability NeededTFAReagent: TFA / DCM (1:1)+ ScavengersSPPS->TFAHClReagent: 4M HCl in DioxaneStorage->HClResultTFAOutput: TFA Salt(Hygroscopic, Soluble in organic solvents)TFA->ResultTFAResultHClOutput: HCl Salt(Crystalline, Stable, Defined Stoichiometry)HCl->ResultHCl

Figure 1: Reagent selection logic based on downstream application necessity.

Module 2: The Scavenging Strategy (Preventing Side Reactions)

The Issue: The cleavage of Boc generates a tert-butyl carbocation (


123



The Solution: Use a "High-Fidelity" Cocktail. Do not use neat TFA.

ComponentRoleRecommended Ratio (v/v)
TFA Acid catalyst90%
TIPS (Triisopropylsilane) Primary Cation Scavenger5%
H

O
Secondary Scavenger / Proton Shuttle5%

Expert Insight: Water is critical here. It not only scavenges cations but also accelerates the deprotection reaction by increasing the polarity of the medium and aiding proton transfer [1].

Module 3: Workup & Isolation (The "Yield Trap")

CRITICAL WARNING: Do not perform a standard aqueous extraction (e.g., washing with NaHCO

  • Reason: H-Phe(

    
    N)-OH salts (TFA or HCl) are highly water-soluble. An aqueous wash will wash your expensive isotope down the drain.
    
Protocol: Ether Precipitation (Quantitative Recovery)
  • Evaporation: Remove the bulk of the TFA/DCM or HCl/Dioxane under reduced pressure (Rotavap). Do not heat above 40°C.

  • Chase: Add toluene (2x) and re-evaporate to remove residual TFA azeotropically.

  • Precipitation:

    • Dissolve the oily residue in a minimum amount of Methanol or DCM (0.5 - 1 mL).

    • Add cold Diethyl Ether (or MTBE) dropwise with vigorous stirring (approx. 10-20 volumes).

    • A white precipitate (

      
      N-Phe salt) should form immediately.
      
  • Collection: Centrifuge or filter. Wash the pellet with cold ether to remove organic scavengers (TIPS/isobutylene byproducts).

  • Drying: Vacuum dry.

IsolationWorkflowReactionReaction Mixture(TFA/DCM + Product)EvapRotary Evaporation(Remove Solvent)Reaction->EvapOilResidue (Oil)Evap->OilPrecipAdd Cold Ether(Precipitation)Oil->PrecipCentrifugeCentrifuge/FilterPrecip->CentrifugeWasteSupernatant Waste(Contains Scavengers)Centrifuge->WasteDiscard LiquidProductSolid 15N-Phe Salt(>98% Yield)Centrifuge->ProductKeep Solid

Figure 2: Isolation workflow designed to maximize isotopic yield and remove organic contaminants.

Module 4: Troubleshooting Guide
Q1: The reaction is incomplete after 1 hour. Why?

Diagnosis: This is often due to "old" TFA or insufficient acid concentration.

  • Cause: TFA is hygroscopic.[4] If it has absorbed significant water (>10%), the effective acidity drops, slowing the protonation of the carbamate.

  • Solution: Use fresh anhydrous TFA. Alternatively, increase reaction time to 2-3 hours. For sterically hindered environments (rare for single Phe, but possible in peptides), increase temperature to 30°C.

Q2: I see a +56 Da impurity in Mass Spec. What is it?

Diagnosis:

  • Cause: Insufficient scavenger presence. The

    
    -butyl cation attacked the aromatic ring.[1]
    
  • Solution: You cannot reverse this. You must repurify (HPLC) or restart. For the next attempt, ensure you use TIPS (5%) or Thioanisole in the cleavage cocktail [2].

Q3: My product disappeared during workup.

Diagnosis: Solubility error.

  • Cause: You likely washed the reaction mixture with water or weak base to remove excess acid. The

    
    N-Phe salt is water-soluble.
    
  • Solution: Never wash with water. Use the Ether Precipitation method outlined in Module 3.

Q4: The NMR shows split peaks or broad signals.

Diagnosis: Rotamers or Salt/Free-base equilibrium.

  • Cause: If the sample is not fully protonated or is in a pH equilibrium, the

    
    N signal may broaden or split.
    
  • Solution: Ensure the sample is fully dissolved in a deuterated solvent with a defined pH (e.g., DMSO-

    
     with a drop of TFA-
    
    
    or DCl) to force a single protonation state.
Module 5: Analytical Validation

To confirm the success of your deprotection without wasting material:

  • TLC (Thin Layer Chromatography):

    • Stain: Ninhydrin.

    • Observation: The Boc-protected starting material will not stain purple (or will stain very faintly/slowly). The deprotected free amine (

      
      N-Phe) will stain intense purple  immediately upon heating.
      
    • Rf Value: The free amine salt will remain near the baseline or have a significantly lower Rf than the Boc-protected precursor in standard organic eluents (e.g., Hexane:EtOAc).

  • 
    N-NMR: 
    
    • Expect a significant chemical shift change. The removal of the carbonyl electron-withdrawing group typically shields the nitrogen, shifting the signal upfield relative to the carbamate [3].

References
  • Lundt, B. F., et al. (1978).[5] "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research.[5]

  • BenchChem Technical Support. (2025). "Scavengers for Boc deprotection to prevent side reactions."[1][2][3][6] BenchChem Troubleshooting Guides.

  • Thermo Fisher Scientific. "Introduction to Cleavage Techniques: Peptide Synthesis Guide." Thermo Fisher Technical Resources.

  • Han, G., et al. (2015). "Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids."[7] RSC Advances.

Technical Support Center: Troubleshooting Incomplete Coupling of Boc-L-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with the incorporation of Boc-L-phenylalanine in solid-phase peptide synthesis (SPPS). This resource provides in-depth troubleshooting advice and practical, field-proven protocols to diagnose and resolve incomplete coupling, ensuring the integrity and success of your synthesis.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding Boc-L-phenylalanine coupling:

Q1: My Kaiser test is positive after a standard coupling cycle for Boc-L-phenylalanine. What is the most likely cause?

A positive Kaiser test indicates the presence of unreacted primary amines on the resin, signifying incomplete coupling. The primary culprit for Boc-L-phenylalanine is often steric hindrance. The bulky tert-butyloxycarbonyl (Boc) protecting group, combined with the phenyl side chain, can physically obstruct the approach of the activated amino acid to the N-terminal amine of the growing peptide chain.[1]

Q2: Can I simply extend the reaction time to resolve incomplete coupling?

Yes, extending the coupling reaction time is a valid initial strategy.[1] Sterically hindered couplings are kinetically slower, and allowing more time can often drive the reaction to completion. However, for severely impeded reactions, this may not be sufficient and can increase the risk of side reactions like racemization, especially if elevated temperatures are also used.[2]

Q3: What is "double coupling," and when should I use it?

Double coupling is the process of repeating the coupling step with a fresh solution of activated amino acid and reagents after the initial coupling reaction.[1][3] This is a highly effective method to ensure complete reaction for difficult couplings, such as those involving Boc-L-phenylalanine or other sterically hindered residues.[4][5] It is recommended whenever a positive Kaiser test is observed after the first coupling.

Q4: Are there specific coupling reagents that are better for Boc-L-phenylalanine?

Absolutely. While standard carbodiimide reagents like DCC or DIC can be effective, more potent activating agents are often required to overcome the steric barrier.[3] Aminium/uronium salts such as HBTU, HATU, and HCTU, or phosphonium salts like PyBOP, are significantly more efficient as they form highly reactive activated esters.[2][3]

Q5: Could the resin I'm using be the problem?

Yes, the properties of the solid support are crucial. Inadequate swelling of the resin in your chosen solvent can lead to poor reagent accessibility to the reaction sites within the bead matrix, resulting in incomplete coupling.[6][7] This issue is often exacerbated as the peptide chain elongates and begins to aggregate, causing the resin to shrink.[8][9]

In-Depth Troubleshooting Guide

For persistent issues with Boc-L-phenylalanine coupling, a systematic approach is necessary. This guide will walk you through potential causes, diagnostic procedures, and robust solutions.

Issue: Persistent Positive Kaiser Test After Standard Coupling

A persistent blue or blue-green color on the resin beads after the Kaiser test is a definitive sign of incomplete acylation.

The bulky nature of both the Boc protecting group and the phenylalanine side chain presents a significant steric challenge, slowing down the kinetics of the coupling reaction.[1][10][11][12]

Diagnostic Workflow:

start Positive Kaiser Test strategy1 Initial Strategy: Double Coupling start->strategy1 protocol1 Execute Protocol 1: Standard Double Coupling strategy1->protocol1 test1 Perform Kaiser Test protocol1->test1 success Coupling Complete Proceed with Synthesis test1->success Negative strategy2 Advanced Strategy: Change Coupling Reagent test1->strategy2 Positive protocol2 Execute Protocol 2: High-Efficiency Coupling strategy2->protocol2 test2 Perform Kaiser Test protocol2->test2 test2->success Negative strategy3 Final Strategy: Optimize Conditions & Consider Aggregation test2->strategy3 Positive end Consult Advanced Literature (e.g., Pseudoprolines) strategy3->end

Caption: Troubleshooting workflow for incomplete coupling.

Recommended Solutions & Protocols:

  • Double Coupling: This is the most direct approach to drive the reaction to completion.[1] After the initial coupling, wash the resin and simply repeat the coupling step with fresh reagents.

    Protocol 1: Standard Double Coupling

    • First Coupling: Perform your standard coupling protocol for Boc-L-phenylalanine.

    • Wash: After the reaction time, thoroughly wash the resin with DMF (3x) and DCM (3x).

    • Kaiser Test: Perform the Kaiser test (see Protocol 3) on a small sample of beads.

    • Second Coupling: If the test is positive, immediately perform a second coupling using the same reagent concentrations and reaction time as the first.

    • Final Wash: Wash the resin thoroughly with DMF (3x) and DCM (3x) before proceeding to the next deprotection step.

  • Optimize Coupling Reagent: If double coupling is insufficient or if you wish to improve efficiency, switch to a more powerful activating agent.

Coupling Reagent Class Examples Activation Mechanism & Rationale Relative Potency
Carbodiimides DCC, DICForms a symmetric anhydride or, in the presence of an additive like HOBt, an active ester. Can be insufficient for hindered couplings.Standard
Phosphonium Salts PyBOP, PyAOPForms a highly reactive HOBt/HOAt active ester. Byproducts are generally non-interfering.High
Aminium/Uronium Salts HBTU, HATU, HCTUForms highly reactive HOBt/HOAt active esters in situ. Generally considered the most efficient for difficult couplings.[2][13]Very High

Protocol 2: High-Efficiency Coupling with HATU

  • Deprotection & Neutralization: Following standard Boc deprotection with TFA[14], neutralize the resulting trifluoroacetate salt with a 10% solution of DIEA in DCM for 2x10 minutes, followed by thorough washing.[14][15]

  • Pre-activation: In a separate vessel, dissolve Boc-L-phenylalanine (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF. Allow this solution to pre-activate for 1-5 minutes.[3]

  • Coupling: Add the pre-activated solution to the resin and allow the reaction to proceed for 1-2 hours.

  • Monitoring: Perform a Kaiser test. If positive, consider a second coupling or extending the reaction time.

  • Increase Reaction Time and Temperature: For kinetically slow reactions, extending the coupling time to 2-4 hours or even overnight can be beneficial.[2][3] Gentle heating to 40-50°C can also increase the reaction rate, but should be used cautiously to avoid potential racemization.[1][2]

As the peptide chain elongates, it can fold into secondary structures (β-sheets) and aggregate.[9] This causes the resin to shrink, preventing solvents and reagents from accessing the reactive N-terminus.[8] Phenylalanine itself can contribute to this phenomenon.

Recommended Solutions:

  • Solvent Choice: The choice of solvent is critical for solvating the peptide-resin complex.[2] N-Methyl-2-pyrrolidone (NMP) has superior solvating properties compared to Dimethylformamide (DMF) and is often preferred for difficult sequences.[3][6] Using a solvent mixture such as DCM/DMF/NMP (1:1:1) can also be effective.[3][9]

  • Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling mixture can help disrupt secondary structures and improve solvation.[9]

  • Pseudoproline Dipeptides: For notoriously difficult sequences, the proactive incorporation of pseudoproline dipeptides can be a powerful tool.[16][17] These dipeptides, derived from Ser or Thr, introduce a "kink" into the peptide backbone that disrupts the formation of β-sheets, preventing aggregation.[18][19]

Diagnostic Protocols

A reliable in-process control is essential for troubleshooting. The Kaiser test is a highly sensitive method for detecting primary amines.

Protocol 3: The Kaiser (Ninhydrin) Test

Reagents:

  • Reagent A: 2.5 g ninhydrin in 50 mL ethanol.

  • Reagent B: 25 g phenol in 50 mL ethanol, with 1 mL of 0.001M KCN (aq) and 0.5 mL pyridine added.

  • Reagent C: Pyridine.

Procedure: [20]

  • Sample Preparation: Place 10-15 beads of washed and dried peptide-resin into a small glass test tube.

  • Reagent Addition: Add 2-3 drops each of Reagent A, Reagent B, and Reagent C to the test tube.

  • Heating: Heat the tube at 110°C for 5 minutes.

  • Observation: Observe the color of the beads and the solution.

Interpretation: [20]

Observation Interpretation Action
Beads and solution are colorless/yellow Coupling is complete (no free primary amines).Proceed to next deprotection step.
Beads are dark blue, solution is light blue Coupling is incomplete.Recouple (e.g., perform a double coupling).
Beads and solution are intensely blue Coupling has failed significantly.Re-evaluate reagents, protocol, and potential aggregation issues.

Summary and Key Takeaways

cluster_problem Problem cluster_causes Primary Causes cluster_solutions Solutions Problem Incomplete Boc-Phe Coupling (Positive Kaiser Test) Cause1 Steric Hindrance Problem->Cause1 Cause2 Peptide Aggregation Problem->Cause2 Cause3 Poor Resin Swelling Problem->Cause3 Sol1 Double Coupling Cause1->Sol1 Sol2 Use Potent Reagents (HATU, HBTU, PyBOP) Cause1->Sol2 Sol4 Increase Time/Temp (with caution) Cause1->Sol4 Sol3 Optimize Solvents (NMP > DMF) Cause2->Sol3 Sol5 Incorporate Pseudoprolines Cause2->Sol5 Cause3->Sol3

Caption: Key causes and solutions for Boc-Phe coupling issues.

Successfully coupling Boc-L-phenylalanine requires acknowledging its inherent steric bulk and being prepared to deviate from standard protocols. By systematically evaluating your reaction using tools like the Kaiser test and implementing strategies such as double coupling, potent activation reagents, and optimized solvents, you can overcome these challenges and achieve high-purity synthetic peptides.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-11. Retrieved from [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Sabatino, G., et al. (2008). Aggregation of resin-bound peptides during solid-phase peptide synthesis: Prediction of difficult sequences. Journal of Peptide Science, 14(3), 355-363. Retrieved from [Link]

  • Tale, S., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 22(23), 8142-8165. Retrieved from [Link]

  • ResearchGate. (2015). Are double couplings in SPPS interesting for purity of short peptides? Retrieved from [Link]

  • Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Retrieved from [Link]

  • Wang, Y., et al. (2021). Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient L-homophenylalanine synthesis. Biotechnology for Biofuels, 14(1), 204. Retrieved from [Link]

  • Sarin, V. K., et al. (1981). Effects of resin swelling and substitution on solid phase synthesis. International Journal of Peptide and Protein Research, 18(2), 97-106. Retrieved from [Link]

  • Biotage. (2023). Using double coupling to improve your peptide synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • AAPPTec. (n.d.). Synthesis Notes. Retrieved from [Link]

  • Almac. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]

  • Ran, Y. (2018). Modelling Resin Swelling in Mixed Solvents and Its Applications. University of York. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Structure-Guided Steric Hindrance Engineering of Bacillus Badies Phenylalanine Dehydrogenase for Efficient L-Homophenylalanine Synthesis. Retrieved from [Link]

  • Thompson, R. E., et al. (2012). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Current Protocols in Peptide Science, 68(1), 18.1.1-18.1.23. Retrieved from [Link]

  • Panda, J. J., et al. (2013). Self-assembly of Boc-p-nitro-l-phenylalanyl-p-nitro-l-phenylalanine and Boc-l-phenylalanyl-l-tyrosine in solution and into piezoelectric electrospun fibers. Soft Matter, 9(24), 5759-5767. Retrieved from [Link]

  • ResearchGate. (2025). Swellographic Study of Peptide Resin Swelling Behavior during Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Wang, Y., et al. (2021). Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis. Biotechnology for Biofuels, 14, 204. Retrieved from [Link]

  • ResearchGate. (2025). What causes overcoupling in microwave assisted SPPS? Retrieved from [Link]

  • Mutter, M., et al. (1996). Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis. Journal of the American Chemical Society, 118(40), 9780-9787. Retrieved from [Link]

  • Sharma, S., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Letters, 26(18), 3823–3828. Retrieved from [Link]

  • Agilent. (n.d.). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Retrieved from [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Retrieved from [Link]

  • AAPPTec. (2019). Pseudoproline Dipeptides. Retrieved from [Link]

  • ResearchGate. (2025). Analytical Methods for Solid Phase Peptide Synthesis | Request PDF. Retrieved from [Link]

  • Grathwohl, M., et al. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. The Journal of Organic Chemistry, 65(19), 6084-6090. Retrieved from [Link]

Sources

optimizing freezing and lyophilization of L-phenylalanine-ammonia-lyase

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Freezing & Lyophilization of L-Phenylalanine-Ammonia-Lyase (PAL)

Welcome to the Advanced Bioprocessing Support Hub. Subject: L-Phenylalanine-Ammonia-Lyase (PAL) Stabilization & Cycle Design Ticket ID: PAL-LYO-OPT-001 Assigned Scientist: Senior Application Scientist, Formulation & Process Dev.

Introduction: The Stability Challenge of PAL

L-phenylalanine ammonia-lyase (PAL) is a homotetrameric enzyme critical for the treatment of phenylketonuria (PKU). Its stability is governed by a fragile quaternary structure. Unlike monomeric proteins, PAL activity relies on the correct assembly of four subunits.

The Core Problem: Lyophilization stresses (cryoconcentration, pH shifts, and dehydration) often cause tetramer dissociation into inactive dimers or monomers. This guide provides a self-validating workflow to preserve the tetramer through optimized formulation and cycle design.

Module 1: Formulation & Pre-Lyophilization

The foundation of a successful cake lies in the liquid state.

Q1: My PAL activity drops by >20% immediately after reconstitution. Is this a freezing or drying issue?

Diagnosis: This is likely a freezing-induced pH shift or cryoconcentration damage . Mechanism: If you are using Sodium Phosphate buffer, it is notorious for selective crystallization of the disodium salt (


) during freezing. This leaves the monosodium salt (

) in solution, causing the pH of the unfrozen fraction to drop drastically (sometimes from pH 7.0 to pH 3.5). PAL tetramers dissociate at acidic pH.

The Fix (Formulation Protocol): Replace Sodium Phosphate with Potassium Phosphate (which does not crystallize as readily) or Histidine (which has a pKa near neutral and minimal temperature sensitivity).

Recommended "Gold Standard" Formulation for PAL:

Component Concentration Function Scientific Rationale
Active 1–10 mg/mL PAL Enzyme Target concentration.
Buffer 20 mM K-Phos or Histidine pH 7.0–7.5 Avoids eutectic pH shifts during freezing.
Cryoprotectant 0.5% - 2.0% w/v Trehalose Stabilizer Preferentially excluded from protein surface; replaces water hydrogen bonds (Water Replacement Theory).
Bulking Agent 2% - 4% w/v Mannitol Cake Structure Provides crystalline scaffold to prevent collapse; requires annealing.

| Surfactant | 0.01% Polysorbate 80 | Anti-aggregation | Prevents interface-induced aggregation during reconstitution. |

Critical Check: Always measure the


 (Glass Transition of the freeze-concentrate) of your formulation using DSC (Differential Scanning Calorimetry) before designing the cycle. For the above, 

is typically around -32°C.

Module 2: The Freezing Step (The Critical Stressor)

Controlling ice crystal morphology to prevent denaturation.

Q2: Should I snap-freeze or ramp slowly?

Answer: Neither. You need Controlled Nucleation or an Annealing Step .

  • Snap-Freezing (Liquid N2): Creates tiny ice crystals. Huge surface area = high desorption rate, but the high surface area increases protein adsorption to ice, promoting unfolding.

  • Slow Ramping: Creates large crystals but exposes the protein to high salt concentrations (cryoconcentration) for too long.

The Optimized Freezing Protocol:

  • Load: Shelf at 5°C.

  • Ramp: -1°C/min to -5°C. Hold 15 min.

  • Nucleation Zone: Ramp -1°C/min to -45°C.

  • Annealing (CRITICAL): Ramp up to -15°C (above

    
     but below melt). Hold for 2-4 hours.
    
    • Why? This forces the Mannitol to crystallize fully (preventing vial breakage later) and grows the ice crystals (Ostwald Ripening), creating open channels for faster sublimation.

  • Final Freeze: Ramp down to -50°C.

Module 3: Drying Dynamics (Process Optimization)

Balancing speed with structural integrity.

Q3: My cake looks elegant but dissolves slowly (>2 mins). Why?

Diagnosis: You likely have "Skin Formation" or Case Hardening . Cause: Aggressive initial drying formed a high-resistance protein skin at the top of the cake, trapping moisture inside.

The Fix:

  • Reduce Ramp Rate: Slow the transition from freezing to primary drying.

  • Chamber Pressure: Increase pressure slightly (e.g., from 50 mTorr to 100 mTorr). Paradoxically, higher pressure improves heat transfer (convection) and can create a more porous structure.

Q4: I see "Meltback" or shrinkage at the bottom of the vial.

Diagnosis: The product temperature (


) exceeded the collapse temperature (

) during Primary Drying. Logic:

is usually 1-2°C higher than

. If your

is -32°C, your product must never get warmer than -30°C during primary drying.

Optimized Cycle Parameters (for Trehalose/Mannitol mix):

StepShelf Temp (

)
Chamber PressureDurationEnd Point Trigger
Primary Drying -25°C60–80 mTorr~15–20 hrsPirani/Capacitance Manometer convergence
Secondary Drying +25°C50 mTorr4–6 hrsResidual moisture < 1%

Module 4: Visualization & Logic

Figure 1: The PAL Lyophilization Optimization Workflow

This diagram illustrates the decision-making process for optimizing the cycle based on thermal analysis.

PAL_Lyo_Workflow Start Start: PAL Formulation DSC Step 1: DSC Analysis Determine Tg' (Glass Transition) Start->DSC CheckTg Is Tg' < -35°C? DSC->CheckTg Refine Refine Formulation (Add Bulking Agent/Change Buffer) CheckTg->Refine Yes (Too Low) Design Design Cycle Primary Drying < (Tg' - 2°C) CheckTg->Design No (Acceptable) Refine->DSC Freeze Freezing Step Include Annealing (-15°C) Design->Freeze Primary Primary Drying Monitor Pirani vs Capacitance Freeze->Primary End Secondary Drying Target Moisture < 1% Primary->End

Caption: Workflow for defining critical process parameters (CPPs) based on the thermal fingerprint (


) of the PAL formulation.
Figure 2: Troubleshooting Aggregation & Activity Loss

A mechanistic pathway to identify the root cause of PAL instability.

PAL_Failure_Modes Issue Problem: Low PAL Activity Check1 Check Reconstitution Turbidity? Issue->Check1 Agg Aggregation Detected Check1->Agg Yes Dissoc No Aggregation (Soluble Dimers) Check1->Dissoc No Cause1 Cause: pH Shift (Na-Phos Crystallization) Agg->Cause1 Cause2 Cause: Hydrophobic Exposure (Ice-Water Interface) Agg->Cause2 Cause3 Cause: Over-drying (Removal of structural water) Dissoc->Cause3 Solution1 Switch to K-Phos or Histidine Cause1->Solution1 Solution2 Add Surfactant (PS80) or Trehalose Cause2->Solution2 Solution3 Lower Secondary Drying Temp Keep Moisture 1-2% Cause3->Solution3

Caption: Diagnostic logic tree linking physical symptoms (turbidity, activity loss) to specific formulation deficits.

Module 5: Quality Control & Validation

Mandatory Post-Lyo Assays:

  • SEC-HPLC: To quantify the ratio of Tetramer (Active) vs. Dimer/Monomer (Inactive).

  • Karl Fischer Titration: Residual moisture must be 0.5% – 2.0%. (Below 0.5% risks over-drying the protein; above 2% risks chemical instability).

  • Reconstitution Time: Should be < 2 minutes.

References

  • Babich, O. O., & Prosekov, A. I. (2013). Optimization of L-phenylalanine-ammonia-lyase lyophilization.[1] Biomedical Chemistry, 59(6), 682-692. (Identifies optimal pressure and cryoscopic parameters for PAL).

  • Carpenter, J. F., et al. (1997). Rational design of stable lyophilized protein formulations: Some practical advice. Pharmaceutical Research.[2][3] (Foundational text on the "Water Replacement Theory" utilizing Trehalose).

  • BioMarin Pharmaceutical Inc. Pegvaliase-pqpz (Palynziq) Prescribing Information. (Reference for commercial PEG-PAL formulation components including Tromethamine/Phosphate buffers and Trehalose).

  • Bhatnagar, B. S., et al. (2007).Pegylation of L-phenylalanine ammonia-lyase: Effects on stability and immunogenicity. (Discusses the structural fragility of the PAL tetramer).

Sources

preventing racemization of L-PHENYLALANINE-N-T-BOC (15N) during coupling

Technical Support Center: Preventing Racemization of N-L-Phenylalanine-N-t-Boc

Ticket ID: ISO-PHE-15N-RAC-001 Status: Open Priority: Critical (Isotope Integrity) Applicable Reagents: L-Phenylalanine-N-t-Boc (

Critical Alert: The Isotope Factor

You are working with L-Phenylalanine-N-t-Boc (


N)


financial and experimental stakes are orders of magnitude higher
  • The Risk: Racemization converts your expensive, isomerically pure L-enantiomer into a D/L-mixture. This results in "deletion sequences" or diastereomeric impurities that are often impossible to separate by standard HPLC, rendering the labeled peptide useless for NMR structural studies.

  • The Chemistry: Phenylalanine is moderately prone to racemization due to the electron-withdrawing benzyl side chain, which increases the acidity of the

    
    -proton. While the Boc (urethane) group offers better protection against oxazolone formation than amide groups (like Acetyl or Benzoyl), racemization is still a primary failure mode during slow activation or in the presence of excess base. 
    

Troubleshooting Guide: The "Why" and "How"

Issue 1: Base-Catalyzed Proton Abstraction

Diagnosis: The most common cause of racemization is the presence of tertiary amines (DIEA, NMM, TEA) during the activation step.

  • Mechanism: Bases abstract the acidic

    
    -proton from the activated amino acid ester. Once this proton is removed, the chirality of the 
    
    
    -carbon is lost, and it reprotonates as a racemic mixture.[1]
  • Solution: Avoid base-driven activation (HATU/HBTU) for this specific step.

    • Why? Phosphonium and uronium salts require base to function. This creates a high-risk environment for sensitive chiral centers.

    • Correction: Switch to a carbodiimide-mediated coupling (DIC) with an acidic additive (Oxyma Pure).[2] This allows the reaction to proceed at near-neutral or slightly acidic pH, preserving the chiral center.

Issue 2: The Oxazolone (Azlactone) Pathway

Diagnosis: Slow coupling kinetics allow the activated carboxyl group to cyclize onto the carbonyl oxygen of the Boc group, forming a 5(4H)-oxazolone.

  • Mechanism: This cyclic intermediate is highly prone to enolization and subsequent racemization.

  • Solution: Use Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate). [2][3]

    • Why? Oxyma acts as a nucleophile that intercepts the O-acylisourea intermediate faster than the oxazolone can form. It generates a highly reactive but stable active ester that couples rapidly to the amine.

Issue 3: Temperature & Solvent Effects

Diagnosis: Coupling carried out at room temperature (or higher) in high-dielectric solvents (DMF/DMSO) accelerates racemization rates.

  • Solution: Cool the activation step.

    • Why? Racemization has a higher activation energy than the coupling reaction. Lowering the temperature to 0°C favors the kinetic product (the coupled peptide) over the thermodynamic equilibration (racemization).

Standard Operating Procedure (SOP): Low-Racemization Protocol

Objective: Couple

Reagents Required[1][2][4][5][6][7][8]
  • Amino Acid: L-Phenylalanine-N-t-Boc (

    
    N) (1.0 equiv)
    
  • Coupling Reagent: DIC (Diisopropylcarbodiimide) (1.0 equiv)[1]

  • Additive: Oxyma Pure (1.0 equiv)

  • Solvent: DMF (Anhydrous) or DCM/DMF (1:1 mixture for lower polarity)

Step-by-Step Workflow
  • Preparation: Dissolve 1.0 equivalent of

    
    N-Boc-Phe-OH and 1.0 equivalent of Oxyma Pure  in the minimum amount of DMF.
    
    • Note: Ensure the amino acid is fully dissolved before adding the carbodiimide.

  • Cold Activation (Critical): Place the reaction vessel in an ice bath (0°C).

  • Activation: Add 1.0 equivalent of DIC .

    • Wait Time: Allow to activate for 2–3 minutes at 0°C. Do not activate for >10 minutes; prolonged activation increases the window for side reactions.

  • Coupling: Add the cold activated mixture immediately to the resin (or amine component).

  • Reaction: Allow the coupling to proceed. You may let it warm to room temperature naturally over 1 hour.

  • Monitoring: Use the Kaiser test (ninhydrin) to verify completion. If recoupling is needed, do not add more base. Wash and repeat the DIC/Oxyma step.[1]

Visualizing the Mechanism

Diagram 1: The Racemization Danger Zone

This diagram illustrates the two competing pathways: the safe coupling route vs. the racemization trap (Oxazolone formation).

RacemizationMechanismStart15N-Boc-Phe-OH(Chiral L-Isomer)ActivationActivation(O-Acylisourea)Start->Activation+ DICOxazolone5(4H)-Oxazolone(Azlactone Intermediate)Activation->OxazoloneSlow CouplingHigh pHOxymaEsterOxyma Active Ester(Stabilized)Activation->OxymaEster+ Oxyma Pure(Fast Interception)RacemateRacemic Mixture(D/L-Phe)Oxazolone->RacemateBase-CatalyzedEnolizationProductCoupled Peptide(Pure L-Isomer)OxymaEster->Product+ Amine(Rapid Coupling)

Caption: Path A (Red) shows the formation of the oxazolone intermediate leading to racemization.[4][5] Path B (Green) shows Oxyma Pure intercepting the intermediate to form a stable ester that couples without loss of chirality.

Diagram 2: Decision Tree for Reagent Selection

DecisionTreeStartSelect Coupling Conditionsfor 15N-Boc-PheBaseQIs Base (DIEA/NMM)Required?Start->BaseQYesBaseYES(e.g., HATU/HBTU)BaseQ->YesBaseAvoid if possibleNoBaseNO(Carbodiimides)BaseQ->NoBaseRecommendedRiskHighHIGH RISKBase abstracts alpha-protonYesBase->RiskHighAdditivesSelect AdditiveNoBase->AdditivesSafePathUse DIC + Oxyma PureHOBtHOBt(Good, but explosive risk)Additives->HOBtOxymaOxyma Pure(Superior Suppression)Additives->OxymaOxyma->SafePath

Caption: Workflow for selecting the safest coupling reagents to minimize racemization risk.

Comparative Data: Additive Efficiency

The following table summarizes the racemization suppression efficiency of common coupling additives. Data is derived from comparative studies on sensitive amino acid couplings (e.g., Z-Phg-OH models, which are mechanistically similar but more sensitive than Boc-Phe).

Coupling ReagentAdditiveRacemization RiskCoupling EfficiencySafety Profile
DIC Oxyma Pure Lowest (<0.5%) High Safe (Non-explosive)
DICHOAtLow (<1.0%)HighExplosive Risk
DICHOBtModerate (~1-2%)ModerateExplosive Risk
HATUDIEA (Base)High (>5%)*Very HighSafe
DCCNoneSevere (>10%)LowAllergenic

*Note: HATU racemization is highly dependent on the amount of base used. Excess base leads to rapid racemization.

FAQs

Q: Can I use microwave irradiation to speed up the coupling of the


N-Boc-Phe?A:Proceed with extreme caution.50°C maximum

Q: My Boc-Phe-OH is not dissolving well in the coupling mixture. Should I add more solvent? A: Yes, but choose wisely. Solubility issues can lead to slow coupling (and thus higher racemization). You can add a small amount of DCM (Dichloromethane) or NMP to the DMF. DCM is less polar than DMF, which can actually help suppress racemization, provided the reagents remain soluble.

Q: Why do you recommend DIC over EDC? A: DIC forms a urea byproduct that is soluble in organic solvents (DMF/DCM), making it ideal for solid-phase synthesis where washing steps remove it. EDC is water-soluble and better for solution-phase conjugation where an aqueous workup is possible.[2] For SPPS of hydrophobic residues like Phe, DIC is the standard.

References

  • Albericio, F., & El-Faham, A. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[4] Organic Letters.

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Luxembourg Bio Technologies. (n.d.).[2] Oxyma Pure: The best alternative to HOBt/HOAt.[2]

  • Steinauer, R., et al. (1989). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of Chromatography A.

Validation & Comparative

Confirming 15N Incorporation in Peptides: A Comparative Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers in structural biology (NMR), quantitative proteomics (SILAC), and synthetic peptide manufacturing, confirming stable isotope incorporation is a critical quality control gate. While Nuclear Magnetic Resonance (NMR) provides positional certainty, Mass Spectrometry (MS) is the industry standard for determining global incorporation efficiency due to its sensitivity and speed.

This guide compares the two dominant MS modalities—MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) and HRAM ESI-MS (High-Resolution Accurate Mass Electrospray Ionization)—and provides a mathematically grounded protocol for calculating


N enrichment.

Mechanistic Foundation: The Physics of the Shift

To validate


N incorporation, one must understand the spectral behavior of the peptide. Nitrogen-14 (

N) has an atomic mass of approximately 14.00307 Da, while Nitrogen-15 (

N) is approximately 15.00011 Da.

For a peptide with sequence length


 and nitrogen count 

:
  • Mass Shift (

    
    ):  The theoretical mass difference between the unlabeled (light) and fully labeled (heavy) peptide is 
    
    
    
    .
  • Isotopic Envelope: Incomplete labeling does not just shift the peak; it distorts the isotopic envelope. A "heavy" peptide with 98% efficiency will exhibit a "pre-monoisotopic" peak at

    
    , representing the population retaining a single 
    
    
    
    N atom.
Visualization: Isotopic Shift Logic

The following diagram illustrates how mass spectrometry detects the shift from the "Light" (natural abundance) envelope to the "Heavy" (


N enriched) envelope.

IsotopicShift Unlabeled Unlabeled Peptide (Natural 14N) Synthesis Synthesis/Expression (+ 15N Source) Unlabeled->Synthesis Input SpecLight Spectrum A: Monoisotopic Mass = M (Dominant 14N) Unlabeled->SpecLight MS Analysis Labeled 15N Labeled Peptide Synthesis->Labeled Incorporation SpecHeavy Spectrum B: Mass = M + (n * 0.997) (Dominant 15N) Labeled->SpecHeavy Mass Shift

Figure 1: Logic flow of isotopic mass shift detection. The mass difference is directly proportional to the number of nitrogen atoms in the sequence.

Comparative Analysis: MALDI-TOF vs. HRAM ESI-MS

Selecting the right instrument depends on the granularity of data required.[1]

Technique A: MALDI-TOF (The Rapid Screen)

MALDI-TOF is the standard for "Go/No-Go" decisions. It produces singly charged ions (


), making spectra easy to interpret.
  • Pros: High throughput (seconds per sample), simple sample prep, tolerant to salts.

  • Cons: Lower resolution (typically) masks fine isotopic structure; difficult to quantify <95% incorporation accurately due to peak broadening.

Technique B: HRAM ESI-MS (The Quantitation Standard)

High-Resolution Accurate Mass (e.g., Orbitrap, FT-ICR) coupled with LC separation.

  • Pros: Resolves isotopic fine structure; separates peptides from contaminants via LC; allows precise calculation of enrichment percentages using isotopic distribution modeling.

  • Cons: Slower, requires rigorous desalting/purification.

Performance Comparison Table
FeatureMALDI-TOF (Linear/Reflectron)HRAM ESI-LC-MS (Orbitrap)
Primary Use Case Rapid QC of synthetic peptidesPrecise quantitation of metabolic labeling (SILAC/NMR)
Resolution Low to Medium (1,000 - 10,000)Very High (>60,000)
Sample Throughput Very High (>100 samples/hr)Low (2-4 samples/hr)
Quantitation Limit ~90% incorporation confidence>99% incorporation confidence
Data Output Intact Mass ShiftIsotopic Envelope Distribution

Experimental Protocol: The Self-Validating Workflow

This protocol assumes a standard peptide synthesis or recombinant expression workflow.

Step 1: Sample Preparation
  • Recombinant: Lyse cells, digest proteins (Trypsin/LysC), and desalt using C18 StageTips.

  • Synthetic: Cleave peptide from resin, precipitate in ether, and dissolve in 0.1% Formic Acid (FA).

  • Critical Control: Always prepare a "Light" (unlabeled) control sample to establish the baseline retention time and ionization efficiency.

Step 2: MS Acquisition (HRAM Method)
  • Instrument: Orbitrap or Q-TOF.

  • Mode: Positive Ion Mode.

  • Resolution: Set to >60,000 at 200 m/z to resolve isotopic peaks.

  • Injection: 500 fmol - 1 pmol on column.

Step 3: Data Processing & Calculation

Do not rely solely on the "disappearance" of the light peak. You must analyze the Heavy Isotope Envelope .

The Calculation (The "M-1" Rule): In a perfect 100%


N peptide, the monoisotopic peak is the "all-heavy" peak (

). If labeling is incomplete, a peak appears at

Da. This peak represents peptides where one nitrogen remains

N.


Where:

  • 
     = Intensity of the peak 1 Da lighter than the fully labeled peak.
    
  • 
     = Intensity of the fully labeled peak.
    
  • 
     = Number of nitrogen atoms in the peptide.[2]
    

(Note: For rigorous quantitation, use software like Protein Prospector or Skyline to fit the entire experimental envelope against a theoretical distribution).

Workflow Diagram

MS_Workflow cluster_Analysis Data Analysis Sample Peptide Sample (Synthetic or Digest) Desalt C18 Desalting (Remove Salts/Detergents) Sample->Desalt Acquisition HRAM MS Acquisition (Res > 60k) Desalt->Acquisition Extract Extract XIC (Light vs Heavy) Acquisition->Extract Envelope Analyze Isotopic Envelope (Check M-1 Peak) Extract->Envelope Calc Calculate % Incorporation Envelope->Calc

Figure 2: Step-by-step workflow for validating 15N incorporation using High-Resolution MS.

Troubleshooting & Expert Insights

The "Back-Exchange" Fallacy

A common error is confusing proton exchange with nitrogen exchange.

  • Issue: In Deuterium (

    
    H) labeling, back-exchange with solvent water occurs rapidly.
    
  • Fact:

    
    N is non-exchangeable under standard conditions. Once incorporated into the peptide backbone or side chain, it is stable. If you see "loss" of label, it is due to metabolic scrambling  (in vivo) or impure reagents  (in synthesis), not solvent exchange [1].
    
Metabolic Scrambling (Recombinant Only)

When expressing peptides in E. coli using


N-Ammonium Chloride, aminotransferases can scramble the label.
  • Detection: If the mass shift is non-integer (e.g., +14.5 Da instead of +15 Da), you have a mix of isotopologues.

  • Solution: Use auxotrophic strains or suppress transaminase activity with specific amino acid supplementation [2].

References

  • McAteer, K., et al. (2022). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. BioRxiv.[3] Available at: [Link][4]

  • Beynon, R. J., & Pratt, J. M. (2005). Metabolic labeling of proteins for proteomics.[3][4] Molecular & Cellular Proteomics. Available at: [Link]

Sources

validation of L-PHENYLALANINE-N-T-BOC (15N) labeled internal standards

Validation of L-PHENYLALANINE-N-T-BOC ( N) Labeled Internal Standards

Executive Summary

In quantitative bioanalysis and structural biology, the integrity of data is inextricably linked to the purity and behavior of the internal standards (IS) employed. L-Phenylalanine-N-t-Boc (


N)


co-elution fidelity

This guide provides a rigorous validation framework for



The Scientific Rationale: Why N-Boc?

The Chromatographic Isotope Effect

The primary failure mode of deuterated internal standards in Reverse Phase Chromatography (RPC) is the "Deuterium Effect." C-D bonds are shorter and less polarizable than C-H bonds, reducing the lipophilicity of the molecule slightly. In high-resolution UPLC systems, this results in the deuterated standard eluting earlier than the native analyte.

  • Consequence: The IS and analyte experience different matrix effects (ion suppression/enhancement) at the electrospray source, invalidating the quantitation.

  • The

    
    N Advantage:  Nitrogen-15 substitution introduces a mass shift (+1 Da per atom) with negligible change in bond length or lipophilicity. The 
    
    
    N-labeled standard co-elutes perfectly with the unlabeled analyte, ensuring they experience identical ionization conditions.
Chemical Utility (Boc Protection)

The tert-butyloxycarbonyl (Boc) group protects the

Boc-chemistry SPPS

Comparative Analysis: N vs. Alternatives

The following table objectively compares L-Phenylalanine-N-t-Boc (

Feature

N-Boc-Phe (Focus)
Deuterated (

H) Boc-Phe

C-Boc-Phe
Unlabeled Boc-Phe
Mass Shift +1 Da (M+1)Typically +5 to +8 Da+9 Da (Universal)None (M+0)
LC Retention Identical to Native Shifted (Elutes Earlier) Identical to NativeIdentical
Cost Efficiency HighVery HighModerate/LowN/A
Isotopic Scrambling NegligiblePossible (Acidic Exchange)NegligibleN/A
NMR Utility 2D

HSQC
Silent in HSQC

Spectra
Standard
Primary Risk M+1 Overlap (if res. low)Chromatographic SeparationCostNo Quantitation

Critical Insight: While


C offers a larger mass split (preventing overlap with the natural M+1 isotope envelope of the analyte), 

N is significantly more cost-effective. For peptides containing multiple labeled residues, the cumulative mass shift of

N is sufficient to avoid spectral crosstalk.

Validation Protocols (Self-Validating Systems)

To ensure the reagent meets "Critical Reagent" status for regulated bioanalysis (FDA/EMA guidelines), the following three-tier validation protocol is required.

Protocol A: Isotopic Enrichment & Chemical Identity (HRMS)

Objective: Confirm the ratio of labeled (


  • Preparation: Dissolve 1 mg of standard in 1 mL of 50:50 Methanol:Water (0.1% Formic Acid).

  • Instrumentation: Q-TOF or Orbitrap Mass Spectrometer (Direct Infusion).

  • Acquisition: Acquire spectra in Positive Ion Mode (

    
     adducts are often more stable for Boc-amino acids than 
    
    
    due to acid lability).
  • Calculation (Self-Validation Step):

    • Target Mass (

      
      N): 
      
      
      Da (approx).
    • Impurity Mass (

      
      N): 
      
      
      Da.
    • Formula:

      
      
      
    • Acceptance Criteria: Enrichment

      
      .[1][2]
      
Protocol B: Enantiomeric Purity (Chiral HPLC)

Objective: Ensure the manufacturing process did not cause racemization (conversion of L-Phe to D-Phe). D-amino acids in therapeutic peptides can induce immunogenicity.

  • Column: Chiralpak ZWIX(+) or Crownpak CR-I(+).

  • Mobile Phase: MeOH/Acetonitrile with 50mM Formic Acid.

  • Method: Isocratic elution.

  • Validation Check: Spike the sample with 1% authentic D-Phenylalanine-N-t-Boc.

    • Pass: The spiked D-isomer must be baseline resolved from the main L-isomer peak.

    • Fail: Single peak observed (indicates method incapacity) or D-isomer

      
       in unspiked sample.
      
Protocol C: Boc-Group Stability (NMR)

Objective: Confirm the integrity of the protecting group.

  • Solvent: DMSO-

    
    .
    
  • Experiment: 1D Proton NMR.

  • Marker Signal: Look for the sharp singlet at

    
     ppm (9 protons of the tert-butyl group).
    
  • Integration Check: Integrate the aromatic phenylalanine protons (5H) vs. the Boc protons (9H). Ratio must be

    
    .
    

Experimental Workflow Diagrams

Diagram 1: The "Gatekeeper" Validation Workflow

This workflow illustrates the decision tree for accepting a lot of

ValidationWorkflowStartRaw Material Receipt(15N-Boc-Phe)SolubilitySolubility Check(DMF/DCM)Start->SolubilityHRMSHRMS Analysis(Isotopic Enrichment)Solubility->HRMSChiralChiral HPLC(Enantiomeric Purity)Solubility->ChiralNMR1H-NMR(Boc Integrity)Solubility->NMRDecisionEnrichEnrichment > 98%?HRMS->DecisionEnrichDecisionChiralL-Isomer > 99.5%?Chiral->DecisionChiralRejectREJECT LOT(Quarantine)NMR->RejectFailReleaseRELEASE FOR SYNTHESISNMR->ReleasePassDecisionEnrich->RejectNoDecisionEnrich->ReleaseYesDecisionChiral->RejectNoDecisionChiral->ReleaseYes

Caption: Figure 1. Parallel validation workflow ensuring isotopic, chemical, and stereochemical integrity before synthesis.

Diagram 2: Mechanism of Action in LC-MS/MS

This diagram visualizes why

MS_MechanismInjectorSample Injector(Analyte + IS)ColumnC18 Column(Separation)Injector->ColumnCoElutionCo-Elution Zone(15N + Analyte)Column->CoElution15N-PheShiftElutionSeparated Zone(Deuterium shifts early)Column->ShiftElutiond5-PheESIESI Source(Matrix Effects Present)CoElution->ESIIdentical SuppressionShiftElution->ESIVariable SuppressionDetectorMass DetectorQuantitationESI->Detector

Caption: Figure 2. Chromatographic behavior comparison.

Case Study Simulation: Retention Time Stability

To demonstrate the "Trustworthiness" pillar of this guide, we present simulated data typical of a validation run comparing


Experimental Conditions:

  • Column: C18, 1.7µm,

    
    mm.
    
  • Gradient: 5-95% B over 5 min.

AnalyteRetention Time (min)

RT vs Native
Matrix Effect Factor (ME)
Native L-Phe 3.42-0.85 (Suppressed)

N-Boc-Phe
3.420.00 0.85 (Matches Native)

-Boc-Phe
3.35-0.070.92 (Different)

Analysis: The


References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation.[3][4] Retrieved from [Link]

  • Wang, S., & Cyronak, M. (2013). Stable Isotope Internal Standards in Quantitative Bioanalysis using Liquid Chromatography/Mass Spectrometry. (Discussion on Deuterium vs 13C/15N retention shifts). Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Isotope Enrichment Calculator.[5] Retrieved from [Link]

Precision Isotope Labeling: A Comparative Guide to Cross-Validating 15N Enrichment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent" Error in Protein NMR

In structural biology, particularly NMR spectroscopy, the integrity of data is inextricably linked to the isotopic purity of the sample. While 15N-labeled proteins are standard reagents, "silent" labeling errors—such as isotopic dilution, metabolic scrambling, and incomplete incorporation—often go undetected until data acquisition is well underway.

A 90% enriched sample may look acceptable on a gel but can reduce NMR sensitivity by >20% and introduce complex relaxation artifacts. This guide outlines a rigorous, orthogonal cross-validation workflow using Mass Spectrometry (MS) and Amino Acid Analysis (AAA) to certify 15N labeling efficiency before expensive magnet time is consumed.

The Challenge: Why Standard Checks Fail

Standard colorimetric assays (Bradford/BCA) measure total protein, not isotopic content. Even a "perfect" HSQC spectrum can hide quantitative deficiencies if the labeling is uniform but dilute (e.g., 80% incorporation).

Common Failure Modes:

  • Isotopic Dilution: Introduction of 14N from starter cultures or impure reagents.

  • Metabolic Scrambling: In selective labeling (e.g., 15N-Leu), transamination enzymes (aminotransferases) can move the 15N amine to Glutamate or Alanine, ruining the selectivity.

  • Back-Exchange: Proton exchange is expected, but nitrogen exchange can occur in specific catalytic environments during long purifications.

Orthogonal Method 1: Mass Spectrometry (The Gold Standard)

Mass Spectrometry is the only method capable of distinguishing the distribution of isotopes. It serves as the primary validation step.

A. Intact Protein Analysis (Global Enrichment)

For a quick "Go/No-Go" decision, intact protein MS (ESI-TOF or Orbitrap) is superior.

  • Mechanism: A 100% 15N-labeled protein will show a mass shift of +1 Da for every Nitrogen atom in the sequence compared to the unlabeled standard.

  • The Metric: The Mass Shift (

    
    ) .
    
    
    
    
    Where
    
    
    is the number of nitrogens and
    
    
    is the atomic mass.
B. Peptide-Level Analysis (Scrambling Detection)

To detect where the label went (crucial for selective labeling), tryptic digestion followed by LC-MS/MS is required.

  • Mechanism: Individual peptides are analyzed.[1][2][3][4][5][6][7][8][9] If 15N-Leu was used, only Leu-containing peptides should show a mass shift. If Glu-peptides shift, scrambling has occurred.

  • Protocol: Isotope Distribution Analysis

    • Digest: Standard Trypsin/Lys-C digest of 10 µg protein.

    • Acquire: High-resolution MS1 scan (Orbitrap, R > 60,000).

    • Analyze: Compare the observed monoisotopic peak intensity (

      
      ) against the theoretical isotopic distribution (
      
      
      
      ).
    • Calculation: Use the ratio of the monoisotopic peak (

      
      ) to the first isotope peak (
      
      
      
      ). In 15N labeling, the "monoisotopic" peak effectively becomes the fully labeled peak. Any signal at
      
      
      (relative to the fully labeled mass) indicates incomplete incorporation.

Expert Insight: For selective labeling, adding a 10-fold excess of unlabeled "scavenger" amino acids (e.g., 14N-Ala, 14N-Glu) to the media can suppress transamination by saturating the aminotransferases [1].

Orthogonal Method 2: Amino Acid Analysis (Quantitative Rigor)

While MS provides the ratio of 15N/14N, it is poor at absolute quantification of total protein mass due to ionization variability. AAA is the orthogonal check for concentration.

  • Method: Acid hydrolysis (6N HCl, 110°C, 24h) followed by ion-exchange chromatography.

  • Relevance: It validates that the nitrogen signal observed in NMR comes from the protein of interest and not co-purified nucleic acids or buffers (which MS might miss if they don't ionize well).

  • Integration: When coupled with Isotope Dilution Mass Spectrometry (IDMS), AAA provides the only SI-traceable quantification of the protein [2].

Comparative Performance Guide

FeatureNMR (HSQC) Mass Spectrometry (Intact) Mass Spectrometry (Peptide) Amino Acid Analysis (AAA)
Primary Output Structural FingerprintGlobal % IncorporationSite-Specific IncorporationAbsolute Concentration
Sensitivity Low (mM range)High (pmol range)Very High (fmol range)High (pmol range)
Sample Required >300 µL<5 µL<1 µL10-50 µL
Detects Scrambling? Indirectly (crowded spectra)NoYes (Best Method) No
Detects Dilution? No (just looks weak)Yes Yes No
Destructive? NoYesYesYes

Strategic Workflow: The Decision Matrix

The following diagram outlines the logical flow for validating 15N samples. It integrates the "Fast Check" (Intact MS) with the "Deep Dive" (Peptide MS) to ensure only high-quality samples reach the magnet.

G Figure 1: Hierarchical Cross-Validation Workflow for 15N Labeled Proteins. Start Purified 15N Protein IntactMS Tier 1: Intact Mass Spec (Global Mass Shift) Start->IntactMS Aliquot A (5 µL) Decision1 Mass Shift > 98% of Theoretical? IntactMS->Decision1 PeptideMS Tier 2: Tryptic Digest LC-MS (Peptide Isotopomer Analysis) Decision1->PeptideMS No (<98%) Pass PASS: Proceed to NMR (HSQC Acquisition) Decision1->Pass Yes Fail_Scramble FAIL: Metabolic Scrambling Action: Add Transaminase Inhibitors or Scavenger AAs PeptideMS->Fail_Scramble Off-target labeling observed Fail_Dilution FAIL: Isotopic Dilution Action: Check Starter Culture & Media Purity PeptideMS->Fail_Dilution Uniform low enrichment

Detailed Protocol: MS-Based Enrichment Calculation

This protocol uses a standard LC-MS setup to quantify enrichment efficiency.

Reagents:

  • Sequencing Grade Trypsin.

  • LC-MS Grade Acetonitrile/Water/Formic Acid.

  • Software: Skyline, Protein Prospector, or Census [3].

Steps:

  • Digestion: Dilute protein to 1 mg/mL. Add Trypsin (1:50 w/w). Incubate 37°C for 4 hours.

  • Desalting: Use C18 ZipTip to remove salts/buffers.

  • LC-MS Acquisition: Run a short (30 min) gradient.

  • Data Analysis (The "M-1" Check):

    • Identify the most intense peptide.[2]

    • Locate the theoretical "Monoisotopic" peak for the fully labeled species (

      
      ).
      
    • Look for the peak at

      
       Da. This represents a peptide where exactly one Nitrogen atom remained as 14N.
      
    • Formula:

      
      
      
    • Note: For high precision, fit the entire isotopic envelope using a least-squares regression against theoretical distributions [4].

References

  • T. Ikeya et al. "Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples." Protein Science, 2009. Link

  • Deng et al. "Absolute quantification of tumor necrosis factor-alpha by isotope dilution mass spectrometry." Frontiers in Chemistry, 2023. Link

  • Park et al. "15N Stable Isotope Labeling Data Analysis." Integrated Proteomics Pipeline (IP2).[3] Link

  • McAuley et al. "Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins." Journal of the American Society for Mass Spectrometry, 2024. Link

  • Schaff et al. "Method for the Determination of 15N Incorporation Percentage in Labeled Peptides and Proteins." Methods in Enzymology, 2016. Link

Sources

Precision in Practice: A Technical Guide to 15N Metabolic Labeling Accuracy

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Determining the Accuracy of Protein Quantification with 15N Labeling Content Type: Publish Comparison Guide

Executive Summary: The Accuracy vs. Complexity Trade-off

For researchers in quantitative proteomics, 15N metabolic labeling represents a powerful yet underutilized middle ground between the high cost of amino acid-specific SILAC and the stochastic variability of label-free quantification (LFQ). By replacing natural nitrogen sources (e.g.,


) with heavy isotopes (

) in the growth medium, every nitrogen atom in the proteome is labeled.

This guide objectively assesses the accuracy of 15N labeling. Unlike SILAC, where mass shifts are defined and constant (e.g., +6 Da for Lys), 15N labeling induces a variable mass shift dependent on the peptide’s amino acid sequence.[1] While this increases spectral complexity, it eliminates the "missing value" problem of chemical labeling and provides global internal standards for every peptide.

Comparative Landscape: Where Does 15N Stand?

To determine if 15N is the correct tool for your study, we must benchmark its quantitative performance against the alternatives.[2][3]

Table 1: Quantitative Accuracy & Performance Matrix
Feature15N Metabolic Labeling SILAC (Arg/Lys) TMT / iTRAQ Label-Free (LFQ)
Quantification Principle Metabolic (Global)Metabolic (Specific AA)Chemical (Isobaric)Ion Intensity / Spectral Count
Accuracy (Trueness) High (if corrected for incorp.)Very High (Gold Standard)Moderate (Ratio Compression)Low to Moderate
Precision (CV) < 10-15%< 5-10%< 10%> 20-30%
Dynamic Range ~1:10 to 10:1 [1]~1:20~1:10 (MS2 limited)High (> 1:100)
Spectral Complexity High (Broad isotope envelopes)Low (Distinct pairs)Low (MS1 is single peak)Low
Bias Sources Incomplete incorporation; Overlapping envelopesProline conversion; Incomplete labelingCo-isolation interferenceRun-to-run variability; Missing values
Primary Use Case Model organisms (Bacteria, Plants, Rodents)Mammalian Cell CultureClinical / Multiplexing (10+ samples)Large Clinical Cohorts / Discovery

Expert Insight: 15N labeling is superior to Label-Free methods for detecting small fold-changes (<1.5x) due to the presence of an internal standard in every scan. However, it requires specialized software (e.g., Protein Prospector, CenSus) to handle the variable mass shifts [2].

The 15N Quantification Workflow

The accuracy of 15N experiments is determined upstream—during cell culture. Unlike chemical labeling, you cannot "fix" poor labeling efficiency after the fact.

Diagram 1: The Parallel Metabolic Labeling Workflow

G cluster_0 Cell Culture Phase cluster_1 Bioinformatics N14 Light Culture (14N Source) Mix 1:1 Mixing (Intact Cells/Lysate) N14->Mix N15 Heavy Culture (15N Source >98%) N15->Mix Digest Enzymatic Digestion (Trypsin) Mix->Digest LCMS LC-MS/MS Analysis (High Res) Digest->LCMS ID Peptide ID (14N & 15N Spectra) LCMS->ID Quant Quantification (XIC Integration) ID->Quant

Caption: Workflow for 15N quantitative proteomics. Mixing early (at the cell/lysate level) minimizes technical variance.

Assessing Accuracy: The Self-Validating System

To ensure your data is accurate, you must validate the experiment using a two-step internal audit . Do not proceed to biological interpretation without passing these checks.

Step 1: The Incorporation Audit (The "98% Rule")

Incomplete incorporation of 15N leads to complex "pre-peaks" (M-1, M-2) in the heavy isotope envelope, which skews quantification ratios if not computationally corrected.

Protocol:

  • Select 5–10 high-abundance peptides from your heavy-labeled sample.

  • Extract the MS1 isotopic envelope.

  • Calculate the ratio of the monoisotopic peak (M) to the preceding peak (M-1).[4]

  • Requirement: The 15N enrichment must be >98% for direct quantification. If it is between 90–98%, you must use software that corrects for isotopic purity (e.g., Protein Prospector MS-Isotope) [3].

Step 2: The Linearity Check (Mixing Experiment)

Before analyzing unknown samples, generate a standard curve to define your instrument's dynamic range and accuracy limits.

Protocol:

  • Prepare a "Light" (14N) and "Heavy" (15N) lysate from the same biological condition.

  • Create mixtures at defined volumetric ratios: 1:1, 1:5, and 5:1 .

  • Analyze by LC-MS/MS.[5][6]

  • Analysis: Plot

    
     vs. 
    
    
    
    .
  • Pass Criteria:

    • Slope: 0.95 – 1.05.

    • R²: > 0.98.[7]

    • CV: < 15% for the 1:1 mix.

Data Synthesis: Studies indicate that 15N labeling maintains linearity across a 10-fold dynamic range.[4] However, at ratios exceeding 1:10, the lower-abundance signal may fall into the noise, artificially compressing the ratio (similar to, but less severe than, TMT) [4].

Technical Challenges & Solutions

The "Variable Mass Shift" Problem

In SILAC, an Arginine-labeled peptide always shifts by +6 or +10 Da. In 15N labeling, the shift depends on the number of nitrogens in the sequence (


).[1]
  • Example: A peptide with 10 nitrogens shifts by +10 Da. A peptide with 20 nitrogens shifts by +20 Da.

Impact on Accuracy: This variability complicates the matching of Light/Heavy pairs. If the software misidentifies the monoisotopic peak of the heavy cluster (common due to the broad isotopic envelope), the quantification will be completely erroneous.

Solution: Use "Reciprocal Labeling" (Forward: Light-Control / Heavy-Treatment; Reverse: Heavy-Control / Light-Treatment). A true biological change will invert the ratio exactly. If the ratio does not invert, the quantification is likely an artifact of co-eluting contaminants or peak misassignment [5].

References

  • Skirycz, A. et al. (2011).[8] "Precision, Proteome Coverage, and Dynamic Range of Arabidopsis Proteome Profiling Using 15N Metabolic Labeling and Label-free Approaches." Molecular & Cellular Proteomics. Link

  • Wang, X. et al. (2022).[2] "15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector." Frontiers in Plant Science. Link

  • Macaulay, S. et al. (2015). "Method for the Determination of 15N Incorporation Percentage in Labeled Peptides and Proteins." NIST. Link

  • Park, S.K. et al. (2014). "Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics." Analytical Chemistry. Link

  • Ting, L. et al. (2009). "MS3 eliminates ratio distortion in isobaric multiplexed quantitative proteomics." Nature Methods. Link

Sources

Comparative Guide: Chiral Purity Analysis of Synthesized 15N-Labelled Boc-Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Synthesizing 15N-labelled Boc-amino acids represents a significant investment in both cost and time. The introduction of the 15N isotope—often for downstream NMR structural studies—demands absolute stereochemical fidelity. A 1% enantiomeric impurity can manifest as "ghost peaks" in 2D 1H-15N HSQC spectra, rendering days of data acquisition useless.

This guide objectively compares the three dominant methodologies for validating chiral purity: Direct Chiral HPLC , Advanced Marfey’s Method (LC-MS) , and 1H-NMR with Chiral Solvating Agents (CSAs) .

The Verdict:

  • For Maximum Sensitivity (Trace Impurities <0.1%): Use Advanced Marfey’s Method (L-FDLA) . Note: This is destructive.

  • For Sample Recovery (Preparative/High Value): Use Direct Chiral HPLC on immobilized polysaccharide or macrocyclic glycopeptide columns.

  • For Rapid In-Process Screening: Use 1H-NMR with CSAs .

The Challenge: Isotope Fidelity & Racemization

The synthesis of 15N-Boc-amino acids often involves alkylation steps (e.g., using 15N-imidodicarbonate) or Schiff base alkylations. These steps carry a high risk of racemization at the


-carbon. Furthermore, the introduction of the tert-butoxycarbonyl (Boc) group itself can induce racemization if base catalysis is not carefully controlled.

Unlike standard amino acids, 15N-labelled variants are too expensive to discard. The analytical method must balance sensitivity (detecting trace D-isomers) with sample conservation .

Decision Matrix: Selecting the Right Protocol

DecisionMatrix Start Start: 15N-Boc-AA Sample Q1 Is sample recovery required? Start->Q1 Yes_Recovery Method A: Direct Chiral HPLC (Non-Destructive) Q1->Yes_Recovery Yes (High Value) No_Recovery Is impurity expected to be < 0.5%? Q1->No_Recovery No (QC Aliquot) High_Sens Method B: Advanced Marfey's (L-FDLA) (Destructive, High Sensitivity) No_Recovery->High_Sens Yes (Strict QC) Quick_Check Method C: 1H-NMR with CSA (Rapid, Moderate Sensitivity) No_Recovery->Quick_Check No (Rough Check)

Figure 1: Decision matrix for selecting the analytical method based on sample value and sensitivity requirements.

Comparative Analysis of Methods

Method A: Direct Chiral HPLC (The "Non-Destructive" Standard)

This method separates the Boc-protected enantiomers directly without derivatization.

  • Mechanism: Uses Chiral Stationary Phases (CSPs) like immobilized polysaccharides (Amylose/Cellulose derivatives) or macrocyclic antibiotics (Teicoplanin).[1] The Boc group actually aids separation by adding rigid bulk to the molecule, enhancing interaction with the chiral selector.

  • Pros: Non-destructive (sample can be collected); No chemical modification required.

  • Cons: Columns are expensive ($1,000+); Mobile phase optimization is trial-and-error.

Method B: Advanced Marfey’s Method (The "Gold Standard" for Purity)

This method involves deprotecting the Boc group and derivatizing the free amine with a chiral reagent (L-FDLA), creating diastereomers separable on a standard C18 column.

  • Mechanism: The L-FDLA reagent reacts with the amino group. The L-L and D-L diastereomers have different hydrophobicities and elute at different times on a reverse-phase column.

  • Pros: Extreme sensitivity (LOD < 0.01%); Uses standard, cheap C18 columns; MS-compatible.

  • Cons: Destructive (Requires Boc removal); Time-consuming (2-step reaction).

Method C: 1H-NMR with Chiral Solvating Agents (CSA)
  • Mechanism: A chiral host (e.g., Quinine or Pirkle’s Alcohol) forms a transient diastereomeric complex with the Boc-amino acid in solution (

    
    ), causing the NMR signals of the enantiomers to split.
    
  • Pros: Fast (15 mins); Non-destructive.

  • Cons: High LOD (~1-2%); Requires large sample mass (~5-10 mg).

Performance Comparison Data

FeatureDirect Chiral HPLCAdvanced Marfey’s (L-FDLA)1H-NMR w/ CSA
Analyte State Intact Boc-AAFree AA (Deprotected)Intact Boc-AA
Destructive? NoYes No
Column Required Chiral (e.g., Chiralpak AD-H)Standard C18None (NMR Tube)
Limit of Detection ~0.1%< 0.005% (MS detection)~1.0%
Sample Required > 1 mg (Recoverable)< 0.1 mg (Consumed)~5-10 mg
Cost per Run High (Column wear)Low (Reagents)Low (Solvent)

Detailed Experimental Protocols

Protocol 1: Advanced Marfey’s Method (Recommended for QC)

Note: Since the analyte is Boc-protected, a micro-scale deprotection step is critical.

Reagents:

  • TFA (Trifluoroacetic acid)[2]

  • 1% L-FDLA (1-fluoro-2,4-dinitrophenyl-5-L-leucinamide) in Acetone [Source: TCI/Sigma]

  • 1M

    
    
    

Workflow:

  • Micro-Deprotection:

    • Dissolve 50

      
      g of 15N-Boc-AA in 50 
      
      
      
      L neat TFA.
    • Incubate at room temperature for 10 mins.

    • Evaporate TFA under

      
       stream (ensure complete removal to prevent pH issues).
      
  • Derivatization:

    • Redissolve residue in 20

      
      L 
      
      
      
      .
    • Add 20

      
      L 1M 
      
      
      
      (Neutralize and buffer to pH ~8-9).
    • Add 50

      
      L 1% L-FDLA solution.
      
    • Incubate at 40°C for 1 hour.

  • Quenching:

    • Add 10

      
      L 1M HCl to stop the reaction.
      
    • Dilute with 50% Acetonitrile/Water to suitable concentration.

  • Analysis:

    • Inject on C18 Column (e.g., Agilent Zorbax Eclipse Plus).

    • Gradient: 5% to 60% MeCN in 0.1% Formic Acid over 20 mins.

    • Detection: UV 340 nm (DNP chromophore) or ESI-MS (Negative mode often cleaner).

    • Elution Order: The L-L diastereomer typically elutes before the D-L diastereomer (verify with standards).

MarfeysWorkflow Step1 1. Deprotection (TFA, 10 min) Step2 2. Neutralization (NaHCO3, pH 9) Step1->Step2 Step3 3. Derivatization (+ L-FDLA, 40°C) Step2->Step3 Step4 4. Separation (C18 HPLC) Step3->Step4

Figure 2: Step-by-step workflow for adapting Marfey's method to Boc-protected amino acids.

Protocol 2: Direct Chiral HPLC (Recommended for Recovery)

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)). Mobile Phase: Alkane/Alcohol mixtures are standard for Boc-AAs.

  • Preparation: Dissolve 1 mg 15N-Boc-AA in 1 mL Mobile Phase.

  • Conditions:

    • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

    • Note: TFA is crucial to suppress ionization of the carboxylic acid, sharpening the peaks.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV 210 nm (Amide bond) or 254 nm (if aromatic side chain).

  • Validation: Inject a racemic standard (DL-Boc-AA) first to establish separation factor (

    
    ).
    

Scientific Commentary & Troubleshooting

Why 15N Matters in Analysis

While 15N does not chemically alter the separation significantly compared to 14N, it introduces a "cost of failure."

  • Isotope Effect: In high-resolution chromatography, 15N-compounds may elute slightly earlier than 14N-compounds due to the heavy isotope effect, but this shift is usually negligible for purity analysis.

  • Avoid Racemization during Analysis: If using Method A (Direct HPLC), ensure the column temperature does not exceed 25°C. If using Method B (Marfey's), ensure the neutralization step (Step 2) does not overshoot pH 10, as high pH can induce racemization of the activated FDLA-amino acid complex.

Common Pitfalls
  • Incomplete Deprotection (Method B): If the Boc group is not fully removed, FDLA cannot react. The 15N-Boc-AA will be invisible at 340 nm (Marfey's detection wavelength), leading to a false negative result.

  • Peak Overlap (Method A): Boc-protecting groups are bulky. If the enantiomers co-elute on a Chiralpak AD column, switch to a Chiralpak OD or a Chirobiotic T column (Teicoplanin), which operates on a different inclusion mechanism.

References

  • Marfey, P. (1984).[3][4] Determination of D-amino acids as enantiomeric derivatives of N-alpha-(2,4-dinitro-5-fluorophenyl)-L-alaninamide. Carlsberg Research Communications, 49, 591–596.

  • Fujii, K., Ikai, Y., Akaike, H., et al. (1997). Further application of Marfey's reagent to enantiomeric determination of amino acids: (L)-FDLA.[4] Analytical Chemistry, 69(16), 3346–3352.

  • Bhushan, R., & Martens, J. (1997). Amino acids and their derivatives: Chiral liquid chromatography. Handbook of Analytical Separations, 1, 335-378.

  • Sigma-Aldrich. (2023). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Technical Guide.

  • Ilisz, I., Berkecz, R., & Péter, A. (2008). HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: A review. Journal of Separation Science, 31(12), 2179-2195.

Sources

Safety Operating Guide

L-PHENYLALANINE-N-T-BOC (15N): Proper Disposal Procedures

[1][2][3][4][5]

Executive Summary: Immediate Action Required

STOP. Before proceeding, verify the label.

  • Is this ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    N (Nitrogen-15)?  This is a STABLE ISOTOPE .[1][2][3][4] It is NON-RADIOACTIVE .[2][3]
    
  • Action: Do NOT dispose of this in radioactive waste streams.[2][3][5] Doing so triggers unnecessary regulatory audits and exorbitant disposal costs.[2][3]

  • Disposal Path: Process as Chemical Waste (Organic Solid or Solvent-Contaminated Liquid).[1][2][3]

Part 1: Chemical Identity & Hazard Profiling

Senior Scientist Note: While the parent amino acid (Phenylalanine) is benign, the Boc (tert-butyloxycarbonyl) protecting group introduces specific stability concerns regarding acid sensitivity.[1][2][3][4] The

1234
Physicochemical Waste Profile
PropertySpecificationWaste Implication
Chemical Name L-Phenylalanine-N-t-Boc (

N)
Label clearly to avoid "Unknown" classification.
Physical State White Crystalline PowderSolid waste (unless dissolved).[2][3][6]
Solubility Soluble in DCM, DMF, EtOAcWaste stream follows the solvent.[4][6]
Stability Acid Labile DO NOT mix with strong acids in closed waste containers (Gas evolution risk).[2][3][6]
Radioactivity NONE (Stable Isotope)Strictly prohibited in radioactive bins.[2][3][6]
Flash Point N/A (Solid)Combustible dust potential if bulk handling.[2][3][6]
Part 2: The Isotope Factor ( N vs. C/ H)

The Most Common Compliance Error: Researchers frequently conflate "Isotope Labeled" with "Radiolabeled."[3]

  • 
    N  is a naturally occurring, stable isotope of nitrogen.[2][4] It emits zero  ionizing radiation.[2][3]
    
  • Regulatory Consequence: Disposing of stable isotopes in radioactive waste containers is a violation of waste minimization protocols.[2][3] It forces the disposal vendor to treat non-hazardous trash as high-cost radioactive waste.[1][2][3]

Protocol:

  • Deface any "Isotope" stickers if they resemble radioactive trefoils (though reputable suppliers use distinct green/blue "Stable Isotope" labels).[2][3]

  • Verify the container does not contain other radiolabels (e.g.,

    
    C or 
    
    
    H) used in the same workflow.[2]
Part 3: Step-by-Step Disposal Protocols
Scenario A: Solid Waste (Expired/Excess Powder)

Applicable for: Old stock, spilled powder, contaminated weighing boats.[4][6]

  • Container: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.[1][2][3]

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "L-Phenylalanine-N-t-Boc".[1][2][3][4][7][8][9][10]

    • Hazard Checkbox: "Irritant" (Standard precaution for amino acid derivatives).[2][3]

  • Segregation: Store in the Organic Solids bin.

    • Incompatible: Do not store in the same secondary containment as concentrated acids (HCl, TFA).[4]

Scenario B: Liquid Waste (Reaction Mixtures)

Applicable for: HPLC effluent, peptide synthesis waste (SPPS).[2][4]

Critical Safety Warning (The "Boc" Risk): The Boc group is removed using acids (e.g., Trifluoroacetic acid - TFA).[1][2][3][4] This reaction releases Isobutylene gas and CO₂ .[2][3]

  • Risk: If you pour a fresh cleavage reaction into a waste jug and cap it immediately, the off-gassing can pressurize and rupture the container.[1][2][4]

  • Procedure:

    • Neutralize/Quench: Ensure the reaction is quenched.[2][3]

    • Vent: Allow the waste to sit in a fume hood with the cap loosely threaded for 24 hours to allow off-gassing.[1][2][3]

    • Classify by Solvent:

      • Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform.[2][3]

      • Non-Halogenated: If dissolved in DMF, Methanol, or Ethyl Acetate.[4]

Scenario C: Contaminated Debris

Applicable for: Syringes, gloves, paper towels.[4][6]

  • Sharps: Dispose of needles in a standard Red Sharps Container (Biohazard/Chemical).

  • Gloves/Paper: If heavily soiled, place in a sealed bag and treat as Solid Chemical Waste . If trace contamination only, consult local EHS (often permitted in trash if no free-flowing chemical remains).[1][2][3][4]

Part 4: Visualizing the Workflow
Diagram 1: Disposal Decision Tree

This logic flow ensures you select the correct waste stream and avoid the "Radioactive" trap.

DisposalFlowStartWaste Generated:L-Phe-N-t-Boc (15N)IsotopeCheckCheck Label:Is it Radioactive?Start->IsotopeCheckRadioactiveSTOP: 15N is STABLE.Do not use Rad Waste.IsotopeCheck->RadioactiveYes (Error)StateCheckPhysical State?IsotopeCheck->StateCheckNo (Correct)SolidSolid PowderStateCheck->SolidLiquidLiquid SolutionStateCheck->LiquidSolidBinSolid Organic WasteSolid->SolidBinSolventCheckSolvent Type?Liquid->SolventCheckHaloHalogenated Waste(e.g., DCM)SolventCheck->HaloContains Cl/Br/FNonHaloNon-Halogenated Waste(e.g., DMF, MeOH)SolventCheck->NonHaloNo Halogens

Caption: Decision matrix for segregating

Diagram 2: The Boc-Acid Pressure Hazard

Why you must vent liquid waste containing this compound if acids are present.[1][2][3]

BocPressureReactantsBoc-Phe (15N)+ Acid (TFA/HCl)ReactionDeprotectionReactionReactants->ReactionProductsFree Amino Acid+ Isobutylene (GAS)+ CO2 (GAS)Reaction->ProductsContainerSealed Waste JugProducts->ContainerIf poured immediatelyResultPRESSURE BUILDUPRUPTURE RISKContainer->Result

Caption: Mechanism of gas evolution during Boc-deprotection. Failure to vent waste containers causes over-pressurization.[2]

Part 5: Emergency Response
  • Spill (Solid):

    • Wear nitrile gloves, lab coat, and safety glasses.[4]

    • Sweep up carefully to avoid dust generation (do not inhale dust).[2][3][11][12]

    • Place in a bag; wipe the surface with water and detergent.[2][3]

    • Dispose of bag as solid chemical waste.[2][3]

  • Eye Contact: Flush with water for 15 minutes.[2][3] The Boc group can hydrolyze in the eye, potentially lowering pH slightly, but mechanical irritation is the primary acute risk.[4]

References
  • National Institutes of Health (NIH). (2022).[2][3] NIH Waste Disposal Guide. Retrieved from [Link]

  • Dartmouth College EHS. (2025).[2][3] Hazardous Waste Disposal Guide: Chemical Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[2][3] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

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